2-(Benzyloxy)acetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAUDWTBBNJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941641 | |
| Record name | (Benzyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19810-31-2 | |
| Record name | Acetyl chloride, (benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Benzyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyloxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: Unveiling a Versatile Acylating Agent
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)acetyl Chloride
In the landscape of modern organic synthesis, this compound (CAS No. 19810-31-2) emerges as a pivotal building block, particularly within the realms of pharmaceutical and materials science. This bifunctional molecule, characterized by a reactive acetyl chloride moiety and a stabilizing benzyloxy group, serves primarily as a potent acylating agent.[1] Its utility is rooted in its ability to readily engage with a wide array of nucleophiles to forge new carbon-heteroatom bonds, a fundamental transformation in the construction of complex molecular architectures.[1][2]
The presence of the benzyloxy group imparts several advantageous properties. It enhances the compound's solubility in common organic solvents and offers a strategic site for deprotection, revealing a primary alcohol for subsequent synthetic manipulations.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in any experimental setting.
Physicochemical Data
The essential properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.17 - 1.2 g/cm³ at 25 °C | [2][3] |
| Boiling Point | 81-87 °C at 0.2-0.5 mmHg | [2][3][5] |
| Flash Point | >110 °C (>230 °F) | [2][3][5] |
| Refractive Index | ~1.523 at 20 °C | [2][3][5] |
| Solubility | Soluble in organic solvents (e.g., DCM, ether); reacts with water. | [1] |
| Storage | Refrigerated (0-10°C) under an inert gas atmosphere. | [2][4][5][6] |
Stability and Handling Considerations
This compound is highly sensitive to moisture and, to a lesser extent, heat.[1][4][5] Hydrolysis upon contact with water or atmospheric moisture leads to the formation of the parent 2-(benzyloxy)acetic acid and corrosive hydrogen chloride gas.[1][7] Therefore, stringent anhydrous conditions are paramount during storage and handling.
Safety Profile: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][5][8] It is also corrosive to metals.[4][5]
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[4][5]
-
Precautionary Measures: Always handle in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][10] Ensure an emergency eyewash station and safety shower are readily accessible.[10]
Synthesis and Purification: A Validated Protocol
The most reliable and widely adopted method for preparing this compound is through the chlorination of its parent carboxylic acid, 2-(benzyloxy)acetic acid.[2] This transformation is typically achieved using an excess of a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis from 2-(Benzyloxy)acetic Acid
This protocol describes a self-validating system for the laboratory-scale synthesis of this compound.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂) under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried to eliminate moisture.
-
Reagent Addition: Charge the flask with 2-(benzyloxy)acetic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, typically 2.0-3.0 eq) to the flask. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is ~76 °C). The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: After cooling to room temperature, the excess thionyl chloride is carefully removed by distillation, followed by vacuum distillation to yield the pure this compound as a colorless to pale yellow liquid.[2]
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dictated by the high electrophilicity of its carbonyl carbon. The adjacent, highly electronegative oxygen and chlorine atoms strongly withdraw electron density, rendering this carbon highly susceptible to nucleophilic attack.[11]
The Nucleophilic Acyl Substitution Mechanism
Reactions involving this compound proceed via a well-established nucleophilic acyl substitution pathway, often referred to as an addition-elimination mechanism.[11]
-
Addition Step: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination Step: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: Key application pathways for this compound.
Conclusion
This compound is a highly reactive and versatile chemical intermediate whose value is firmly established in organic synthesis. Its utility as a potent acylating agent, combined with the strategic presence of a removable benzyloxy protecting group, provides chemists with a powerful tool for constructing complex molecules. From the synthesis of life-saving antibiotics to the development of novel materials, its impact is significant. A comprehensive understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full synthetic potential in a safe and efficient manner.
References
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GOV.UK. Benzyl chloride - Incident management. [Link]
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PubChem. Benzoyl chloride | C6H5COCl | CID 7412. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
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MaChemGuy. Reactions of Acyl Chlorides. YouTube. [Link]
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ResearchGate. Synthesis route for radiolabelling precursor 2. [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]
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Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
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aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Chemistry LibreTexts. Reactions of Acid Chlorides. [Link]
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Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]
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Organic Chemistry Portal. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]
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PubMed. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). [Link]
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Reddit. Why do labs use acyl chlorides for peptide synthesis? [Link]
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YouTube. Reactions Acid Chlorides With Amines. [Link]
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PubMed Central. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
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Reddit. Acid chloride reaction with amine. [Link]
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2-(Benzyloxy)acetyl Chloride: Strategic Utility in Heterocyclic and Medicinal Chemistry
Executive Summary
2-(Benzyloxy)acetyl chloride (CAS 19810-31-2) is a high-value electrophilic building block used primarily in the synthesis of
This guide details the mechanistic roles, experimental protocols, and safety parameters for leveraging this reagent in advanced organic synthesis.
Chemical Profile & Reactivity
The utility of this compound stems from the electronic influence of the
| Property | Specification |
| CAS Number | 19810-31-2 |
| Formula | |
| Molecular Weight | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 84–87°C (0.4 mmHg) |
| Primary Reactivity | Nucleophilic Acyl Substitution, [2+2] Cycloaddition (via Ketene) |
| Storage | Moisture sensitive; Store under inert gas at 2–8°C |
Synthesis of the Reagent
While commercially available, the reagent is often prepared in situ or freshly distilled to ensure maximum purity, particularly for stereoselective applications.
-
Precursor: 2-(Benzyloxy)acetic acid.[2]
-
Reagent: Thionyl chloride (
) or Oxalyl chloride ( ). -
Byproducts:
and (gas).
Core Application: The Staudinger Synthesis of -Lactams
The most authoritative application of this compound is in the Staudinger Synthesis , a [2+2] ketene-imine cycloaddition used to construct the azetidin-2-one ring—the pharmacophore of penicillin, cephalosporin, and monobactam antibiotics.
Mechanistic Pathway[6][7][8][9]
-
Ketene Generation: Treatment of the acid chloride with a tertiary amine base (e.g., Triethylamine, DIPEA) results in dehydrohalogenation, generating a transient, highly reactive benzyloxyketene .
-
Cycloaddition: The ketene undergoes a [2+2] cycloaddition with an imine (Schiff base).
-
Stereoselectivity: The benzyloxy group is electron-donating (Torquoselectivity). In many reported protocols, this specific substitution pattern favors the formation of cis-
-lactams due to the orthogonal approach of the reactants to minimize steric repulsion between the benzyloxy group and the imine substituents.
Visualization: Staudinger Ketene-Imine Cycloaddition
The following diagram illustrates the conversion of this compound into the
Figure 1: Mechanistic pathway for the synthesis of
Medicinal Chemistry & Linker Strategies
Beyond
Protected Glycolate Linkers
In drug discovery, increasing polarity without adding hydrogen bond donors (HBD) is a common strategy to improve permeability.
-
Reaction: Acylation of an amine or alcohol with this compound introduces a benzyloxy-acetamide or ester.[1]
-
Deprotection: Hydrogenolysis (
, Pd/C) removes the benzyl group, revealing a free hydroxyl group. This allows for the late-stage introduction of polarity or a handle for further conjugation (e.g., PROTACs).
Fluoroquinolone Intermediates
The reagent is cited in the synthesis of pyrrolidine-based intermediates for fluoroquinolone antibiotics. The benzyloxyacetyl group serves as a robust protecting group that survives the harsh conditions of cyclization reactions required to build the quinolone core.
Experimental Protocols
Note: All procedures must be performed in a fume hood using anhydrous techniques.
Protocol A: General Synthesis of a -Lactam (Staudinger)
Objective: Synthesis of 3-benzyloxy-4-aryl-2-azetidinone.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Imine (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (
, 3.0 equiv). Cool the mixture to -78°C (or 0°C depending on substrate reactivity). -
Acylation: Dropwise, add a solution of This compound (1.2 equiv) in anhydrous DCM over 30 minutes.
-
Why: Slow addition prevents high local concentrations of the acid chloride, favoring the reaction with the base to form the ketene rather than direct N-acylation of the imine (which would lead to an amide side product).
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
Workup: Quench with saturated
. Extract with DCM. Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: N-Acylation of Secondary Amines
Objective: Introduction of the benzyloxyacetyl linker.
-
Dissolution: Dissolve secondary amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous THF or DCM at 0°C.
-
Addition: Add This compound (1.1 equiv) dropwise.
-
Monitoring: Monitor by TLC or LCMS. Reaction is typically complete within 1–2 hours due to the high reactivity of the acyl chloride.
-
Isolation: Standard aqueous workup.
Handling, Stability & Safety
The reliability of this reagent is heavily dependent on storage conditions.
-
Hydrolysis Risk: Reacts violently with water to release HCl gas and form 2-(benzyloxy)acetic acid. The acid byproduct is a solid and will precipitate or cloud the liquid reagent, serving as a visual indicator of degradation.
-
Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B). Double-gloving (Nitrile) and face shields are mandatory.
-
Storage: Must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
Workflow: Handling Degraded Reagent
If the reagent appears cloudy or contains white precipitate:
-
Filtration: Filter under inert atmosphere to remove the carboxylic acid solid.
-
Distillation: If high purity is required, re-distill under reduced pressure.
-
Titration: React a small aliquot with excess amine and measure conversion to adjust stoichiometry.
References
-
CymitQuimica. this compound: Properties and Applications. Retrieved from [2]
-
Sigma-Aldrich. Product Specification: Benzyloxyacetyl chloride 95%. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Benzyloxyacetyl chloride. Retrieved from
-
ResearchGate. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024).[4][5][6] Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzyl Chlorides and Derivatives. Retrieved from
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Introduction to 2-(Benzyloxy)acetyl chloride as an acylating agent
An In-Depth Technical Guide to 2-(Benzyloxy)acetyl Chloride as an Acylating Agent
Abstract
This compound (CAS No. 19810-31-2) is a bifunctional reagent of significant utility in modern organic synthesis.[1] Characterized by a highly reactive acyl chloride moiety and a stable benzyloxy group, it serves not only as a potent acylating agent but also as a precursor for the introduction of a key protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and diverse applications, with a particular focus on its role in the pharmaceutical and drug development sectors. Detailed protocols, mechanistic diagrams, and safety information are presented to equip researchers and scientists with the practical knowledge required for its effective application.
Introduction: The Strategic Advantage of a Bifunctional Reagent
Acylating agents are fundamental tools in organic chemistry, enabling the formation of esters, amides, and ketones through the introduction of an acyl group (R-C=O) onto a nucleophile.[2] Among the various classes of acylating agents, acyl chlorides are distinguished by their high reactivity. This compound, also known as benzyloxyacetyl chloride, emerges as a particularly strategic reagent due to its unique molecular architecture.[1]
The molecule incorporates two key features:
-
The Acyl Chloride Group (-COCl): This functional group provides high electrophilicity at the carbonyl carbon, facilitating rapid reactions with a wide range of nucleophiles, including alcohols and amines.[1][2]
-
The Benzyloxy Group (BnO-): This moiety confers several advantages. It enhances the compound's stability and solubility in common organic solvents.[1] More critically, once the acylation is complete, the benzyloxy group can function as a robust protecting group for the newly introduced functionality, which can be selectively removed later in a synthetic sequence.[2]
This dual-purpose nature makes this compound an efficient and versatile building block, especially in the multi-step synthesis of complex molecules like pharmaceuticals.[2]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid with a sharp odor.[1] It is sensitive to moisture and heat, hydrolyzing in the presence of water to form benzyloxyacetic acid.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 19810-31-2 | [1][4] |
| Molecular Formula | C₉H₉ClO₂ | [2][4] |
| Molecular Weight | 184.62 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.17 - 1.19 g/mL at 25 °C | [3][4] |
| Boiling Point | 81-87 °C at 0.2-0.5 mmHg | [2][4] |
| Refractive Index | ~1.523 at 20 °C | [2][4] |
| Solubility | Reacts with water; soluble in many organic solvents | [1][4] |
| Storage | Refrigerated (0-10°C) under an inert atmosphere | [2][3][5] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][3]
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[3][6] |
| H290 | May be corrosive to metals.[3][6] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][6]
-
Handling: Keep in the original container and store locked up.[3][6] Avoid breathing vapors and handle under an inert gas atmosphere to prevent hydrolysis.[5][7]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[6][7] If inhaled, move the person to fresh air.[3][6]
The Mechanism of Acylation: Nucleophilic Acyl Substitution
The primary function of this compound is to acylate nucleophiles via a nucleophilic acyl substitution mechanism. This reaction proceeds through a well-established addition-elimination pathway.
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of an alcohol's oxygen or an amine's nitrogen) on the electrophilic carbonyl carbon of the acyl chloride.[8]
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[8][9]
-
Deprotonation: A base, often a tertiary amine like triethylamine (NEt₃) added to the reaction mixture or a second equivalent of the amine nucleophile, removes a proton from the nucleophile to yield the final neutral acylated product and a salt (e.g., triethylammonium chloride).[9]
Key Applications in Organic Synthesis
The unique properties of this compound have led to its adoption in several critical synthetic transformations.
Ester and Amide Formation
The most direct application is the acylation of alcohols and amines to form the corresponding esters and amides.[1][2] These reactions are typically rapid, high-yielding, and conducted under mild conditions, often at 0 °C to room temperature in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).[10]
Exemplary Protocol: Acylation of a Primary Alcohol
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and an anhydrous solvent (e.g., CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add this compound (1.1 eq.) dropwise to the stirred solution. The formation of a salt precipitate (e.g., triethylammonium chloride) is often observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired benzyloxyacetyl ester.
Synthesis of β-Lactams via Staudinger Cycloaddition
A cornerstone application of this compound is in the synthesis of β-lactams (2-azetidinones), which form the core structural motif of numerous antibiotic classes, including penicillins and carbapenems.[2] In the presence of a tertiary amine base, it serves as a precursor to benzyloxyketene. This highly reactive ketene is generated in situ and undergoes a [2+2] Staudinger cycloaddition with an imine to produce the β-lactam ring system.[2] This method is known for producing cis-β-lactams with high stereoselectivity.[2]
Applications in Drug Discovery
The utility of this reagent is explicitly demonstrated in the synthesis of pharmaceutically relevant molecules. For instance, it has been employed as a key reagent in the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial intermediate for a fluoroquinolone antibiotic used to treat respiratory tract infections.[2] Its application also extends to the synthesis of complex molecular scaffolds like non-racemic helicenes.[2]
The Benzyl Ether as a Protecting Group
Following acylation, the benzyloxyacetyl moiety can be considered a protected form of a glycolyl group. The benzyl ether within this structure is a widely used protecting group for hydroxyl functions due to its stability across a broad range of reaction conditions (e.g., acidic, basic, and some oxidative/reductive conditions).
The removal, or deprotection, of the benzyl group is typically achieved under mild conditions via catalytic hydrogenation. This process is highly selective and leaves many other functional groups intact.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: The most common method involves stirring the compound with a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas (H₂).[11] This reaction cleaves the C-O bond of the benzyl ether, releasing the free hydroxyl group and generating toluene as a byproduct.[11]
-
Dissolving Metal Reduction: In some cases, dissolving metal reductions can be used.
-
Lewis or Strong Acids: Cleavage is also possible with strong acids, but this is limited to substrates that can withstand harsh acidic conditions.[11]
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Technical Guide: Safety and Handling of 2-(Benzyloxy)acetyl Chloride
[1]
CAS Number: 19810-31-2 Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol Synonyms: Benzyloxyacetyl chloride; 2-(Phenylmethoxy)acetyl chloride[1][2][3]
Executive Summary & Application Context
2-(Benzyloxy)acetyl chloride is a specialized acylating agent critical in the synthesis of pharmaceutical intermediates, particularly in the development of
However, its utility comes with significant risk. As an acyl chloride, it possesses a high electrophilic potential, making it lachrymatory, corrosive, and violently reactive with moisture. This guide synthesizes the chemical behavior of this compound with field-proven handling protocols to ensure researcher safety and data integrity.
Hazard Identification & Mechanistic Basis
The Hydrolysis Hazard
The primary safety concern is the compound's thermodynamic drive to hydrolyze. Upon contact with ambient moisture or mucosal membranes, the chloride leaving group is displaced by water. This nucleophilic acyl substitution is rapid and exothermic, generating 2-(benzyloxy)acetic acid and hydrogen chloride (HCl) gas.[1]
The generation of HCl gas in a confined headspace (e.g., a sealed waste container) can lead to pressurization and vessel rupture. In biological systems, the HCl causes immediate, severe chemical burns to the respiratory tract, eyes, and skin.
Mechanism of Action (Hydrolysis)
The following diagram illustrates the nucleophilic attack mechanism that drives the compound's instability and toxicity.
Figure 1: Mechanism of hydrolysis. The rapid displacement of chloride by water generates heat and corrosive HCl gas.
GHS Classification Summary
| Hazard Class | Category | Statement Code | Description |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1] |
| Eye Damage | 1 | H318 | Causes serious eye damage.[1][4] |
| Reactivity | - | EUH014 | Reacts violently with water.[1][5] |
| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[1][6] |
Engineering Controls & Personal Protective Equipment (PPE)[1]
Engineering Controls
-
Primary Containment: All transfers involving >5 mL must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Due to moisture sensitivity, store and handle under nitrogen or argon. For bulk dispensing (>100 g), a glove box is recommended to prevent hydrolysis-induced degradation of the reagent.
-
Scrubbing: If large-scale reactions (multi-gram) are performed, the reaction vessel vent should be routed through a base trap (e.g., NaOH solution) to neutralize evolved HCl.[1]
PPE Selection Logic
Standard nitrile gloves often provide insufficient protection against prolonged contact with chlorinated solvents or acyl chlorides.
-
Gloves:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is required when handling volumes >50 mL to protect against projectile liquid from violent hydrolysis.
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges.[1]
Operational Protocols
Storage and Stability
-
Temperature: Store at 2–8°C . Lower temperatures retard the rate of autohydrolysis.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Cap seals should be wrapped with Parafilm or electrical tape to limit moisture ingress.
-
Shelf Life: Check physical appearance monthly. Cloudiness or precipitate formation (2-(benzyloxy)acetic acid) indicates decomposition.[1]
Reaction Setup (Exotherm Management)
When using this compound as an electrophile:
-
Solvent Choice: Dissolve the reagent in anhydrous DCM, THF, or Toluene. Avoid protic solvents.
-
Base Trap: Always include a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to scavenge the HCl byproduct.
-
Addition Rate: Add the acid chloride solution dropwise to the nucleophile solution at 0°C . This controls the exotherm and prevents runaway side reactions.
Quenching and Waste Disposal
NEVER add water directly to the neat acid chloride.
Standard Quench Protocol:
-
Cool the reaction mixture to <5°C.
-
Prepare a hydrolysis solution: 10% Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
-
Slowly add the hydrolysis solution to the reaction mixture with vigorous stirring.
-
Note: Expect gas evolution (CO₂ from bicarbonate) and heat.
-
-
Verify pH is neutral/basic (pH 7–9) before separating layers.
Waste Disposal:
-
Dispose of as Corrosive/Acidic Organic Waste .
-
Do not combine with oxidizing agents (e.g., nitric acid) to prevent the formation of chlorine gas.
Emergency Response
Spill Response Decision Tree
Immediate action is required to prevent infrastructure damage and exposure.
Figure 2: Decision logic for spill response. Speed is critical to prevent HCl dispersion.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Medical urgency: High (risk of pulmonary edema). [1][7]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol), as they may increase skin absorption.
-
Eye Contact: Rinse with water for at least 15 minutes, lifting eyelids.[5] Consult an ophthalmologist immediately.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyloxyacetyl chloride. Retrieved from [1][2]
-
Lall, M. S., et al. (2012).[8] (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile (1) is a key intermediate in the preparation of PF-00951966.[1][8][] The Journal of Organic Chemistry, 77(10), 4732–4739.[8] Retrieved from [1]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Chloride (Analogous Reactivity). Retrieved from [1]
-
PubChem. (n.d.). Compound Summary for CAS 19810-31-2. National Library of Medicine. Retrieved from [1]
-
Oakwood Chemical. (2021). Safety Data Sheet: this compound. Retrieved from [1]
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- 2. 苄氧基乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. westliberty.edu [westliberty.edu]
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- 7. nj.gov [nj.gov]
- 8. ベンジルオキシアセチルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Stability, Storage, and Handling of 2-(Benzyloxy)acetyl Chloride
Executive Summary
2-(Benzyloxy)acetyl chloride (CAS: 19810-31-2) is a highly reactive electrophile used primarily as a building block for introducing benzyloxy-protected glycolic acid moieties. Its utility in drug development is defined by its dual functionality: a reactive acyl chloride for coupling and a benzyl ether for robust protection.
However, its high reactivity renders it thermodynamically unstable in the presence of moisture and heat. Successful utilization requires a rigorous exclusion of environmental nucleophiles (water) and strict thermal control.
| Parameter | Specification |
| Storage Temperature | Refrigerated (+2°C to +8°C) |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Primary Hazard | Corrosive; Reacts violently with water (releases HCl gas) |
| Shelf Life | ~12 months (under optimal conditions) |
| Visual Indicator | Clear/Pale Yellow Liquid.[1][2] Degradation: Cloudiness, precipitates, or acrid fumes. |
Part 1: Chemical Stability Profile
To handle this reagent effectively, one must understand the mechanisms driving its degradation. The instability of this compound is not random; it is a predictable outcome of its electronic structure.
The Hydrolysis Pathway (Moisture Sensitivity)
The carbonyl carbon is highly electrophilic due to the induction from both the chlorine atom and the adjacent oxygen of the benzyloxy group. Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon.[3]
-
Mechanism: Nucleophilic Acyl Substitution.
-
Consequence: Formation of 2-(benzyloxy)acetic acid and Hydrochloric Acid (HCl).
-
Impact: The HCl byproduct is a gas that builds pressure in sealed vessels and can catalyze the cleavage of the benzyl ether linkage over time (acid-catalyzed deprotection), leading to complex impurity profiles.
Thermal Instability
While benzyl ethers are generally stable, the acyl chloride moiety is susceptible to thermal decomposition, potentially releasing carbon monoxide (CO) and benzyl chloride derivatives at elevated temperatures.
Diagram: Hydrolysis Mechanism
The following diagram illustrates the degradation pathway that necessitates strict anhydrous storage.
Figure 1: The irreversible hydrolysis pathway triggered by moisture exposure.
Part 2: Storage and Handling Protocols
This section outlines a "Gold Standard" protocol. Adherence to these steps transforms storage from a passive action into an active preservation strategy.
Storage Conditions
-
Temperature: Maintain at 2–8°C . Do not freeze unless specified by the manufacturer, as freeze-thaw cycles can compromise seal integrity and introduce condensation.
-
Atmosphere: Store under a positive pressure of Argon or Nitrogen . Argon is preferred due to its higher density, which creates a better "blanket" over the liquid surface.
-
Container: Use glass bottles with Teflon-lined caps. Avoid metal containers (corrosion risk) or standard polyethylene (permeable to moisture over time).
-
Secondary Containment: Store the primary bottle inside a desiccator or a secondary jar containing desiccant packets (e.g., Drierite) to scavenge any intruding moisture.
Handling Workflow (The "Self-Validating" System)
Every time the bottle is opened, the integrity of the reagent is at risk. Use this workflow to minimize exposure.
-
Warm Up: Allow the refrigerated bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.
-
Inert Transfer:
-
Best Practice: Use a Schlenk line or a glovebox.
-
Standard Practice: Purge the headspace with nitrogen before and after withdrawing the liquid.
-
-
Syringe Technique: Use oven-dried glass syringes with stainless steel needles. Avoid plastic syringes if possible, as the plasticizers can leach, and the plunger can swell.
-
Seal & Purge: Immediately Parafilm the cap after purging with inert gas.
Diagram: Storage Decision Logic
Figure 2: Logical workflow for handling moisture-sensitive acid chlorides.
Part 3: Quality Control & Troubleshooting
Before committing this reagent to a high-value synthesis, verify its quality.[4] Acid chlorides can degrade "silently" into their corresponding acids, which are often soluble in the parent liquid but unreactive in the desired pathway.
Visual Inspection
-
Good: Clear, colorless to pale yellow liquid.[1]
-
Suspect: Darkening color (yellow/orange indicates oxidation or thermal degradation).
-
Bad: White precipitate (hydrolysis product: carboxylic acid) or visible fuming when the cap is loosened (excess HCl release).
Analytical Verification (The Derivatization Test)
Direct LC-MS analysis of acid chlorides is unreliable due to on-column hydrolysis.
-
Method A: H-NMR (The Gold Standard)
-
Dissolve a drop in dry CDCl₃.
-
Signal: Look for the
-proton signal (CH₂ adjacent to carbonyl). -
Shift: The CH₂ in the acid chloride will appear downfield (approx. 4.5–4.9 ppm) compared to the hydrolyzed acid (approx. 4.1–4.3 ppm).
-
-
Method B: Methanolysis (Rapid Check)
-
React a small aliquot with excess methanol.
-
Analyze via TLC or LC-MS.
-
Result: You should observe the quantitative formation of the methyl ester (Methyl 2-(benzyloxy)acetate). If you see the free acid peak in LC-MS before methanolysis (impossible to distinguish) or significant other impurities, the reagent is compromised.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| White Precipitate | Moisture ingress; formation of 2-(benzyloxy)acetic acid. | Filter under inert gas if minor; Distill if major. Discard if >20% solid. |
| Acrid Fumes | HCl gas buildup from hydrolysis.[4] | Vent carefully in a fume hood. Assess purity immediately. |
| Dark Color | Thermal decomposition or light exposure. | Distillation under reduced pressure may recover usable material. |
Part 4: Safety & Emergency
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Inhalation Hazard: This compound is a lachrymator and corrosive to mucous membranes. Always handle in a functioning fume hood.
-
Spill Cleanup:
-
Evacuate the immediate area if fumes are heavy.
-
Cover the spill with dry lime, sand, or soda ash to neutralize the acid.
-
Do not use water directly on the spill, as it will generate a cloud of HCl gas.
-
References
-
Sigma-Aldrich. Product Specification: Benzyloxyacetyl chloride (CAS 19810-31-2).[5] Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Benzyloxyacetyl chloride. Retrieved from
-
TCI Chemicals. Product Detail: this compound.[5] Retrieved from
-
BenchChem. Stability and Storage Conditions for 2-Benzyloxyacetyl chloride. Retrieved from
-
BASF. Guidelines for the Safe Handling and Storage of Acid Chlorides. Retrieved from
Sources
Understanding the electrophilicity of 2-(Benzyloxy)acetyl chloride
An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-(Benzyloxy)acetyl Chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound, a pivotal reagent in modern organic synthesis. We will dissect the structural and electronic features that govern its electrophilicity, explore its reactivity through established protocols, and highlight its significance as a versatile building block, particularly within the pharmaceutical and drug development sectors.
Core Concepts: Deconstructing the Electrophilicity of Acyl Chlorides
At its core, the reactivity of an acyl chloride is dictated by the electrophilic character of its carbonyl carbon. This electrophilicity arises from the potent electron-withdrawing effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine atom.[1] Both atoms pull electron density away from the central carbon, inducing a significant partial positive charge (δ+).[1][2] This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles, initiating the characteristic nucleophilic acyl substitution reaction.[3]
This reaction proceeds via a two-stage mechanism known as nucleophilic addition-elimination.[1][2]
-
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[1]
-
Elimination: The carbon-oxygen double bond reforms, and the chloride ion—an excellent leaving group—is expelled.[1][2]
The Modulating Influence of the 2-Benzyloxy Group
The unique reactivity of this compound (C₉H₉ClO₂) is not solely defined by the acyl chloride group but is subtly modulated by the ether linkage at the alpha-position. Understanding this influence requires analyzing two opposing electronic effects.
-
Inductive Effect (-I): The oxygen atom of the benzyloxy group is highly electronegative. Through the sigma bond framework, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, further increasing its partial positive charge and thus enhancing its intrinsic electrophilicity.
-
Resonance Effect (+R): The lone pairs on the ether oxygen can theoretically be delocalized towards the carbonyl group. However, in the context of a highly reactive acyl chloride, the powerful inductive effects of both the chlorine and the carbonyl oxygen dominate. Furthermore, poor orbital overlap between the p-orbitals of the alpha-oxygen and the carbonyl system makes this resonance contribution less significant compared to a system like an amide.[4]
Therefore, the primary determinant of the compound's high reactivity is the acyl chloride functional group itself. The benzyloxy moiety primarily serves to modify the steric environment and provides a handle for further synthetic transformations, such as deprotection, while its electronic influence is dominated by the electron-withdrawing inductive effect. This high reactivity necessitates careful handling, as the compound readily reacts with moisture.[5][6]
Figure 1: Dominant inductive vs. minor resonance effects in this compound.
Quantifiable Properties and Reactivity Profile
The physical properties of this compound are well-documented and essential for its practical application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 19810-31-2 | [6] |
| Molecular Formula | C₉H₉ClO₂ | [6] |
| Molecular Weight | 184.62 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 84-87 °C at 0.4 mmHg | [6] |
| Density | 1.17 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.523 | [6] |
| Key Reactivity | Moisture sensitive; reacts with water and other nucleophiles. | [5][6] |
Experimental Protocol: Synthesis of an Ester via Acylation
To tangibly demonstrate the electrophilicity of this compound, we present a standard protocol for its reaction with an alcohol to form an ester. This procedure is a cornerstone of organic synthesis and serves as a reliable method for assessing acyl chloride reactivity.[7][8]
Objective: To synthesize Ethyl 2-(benzyloxy)acetate through the acylation of ethanol.
Causality and Self-Validation: This protocol incorporates anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride, which would otherwise form the corresponding carboxylic acid.[5][7] A weak base, pyridine, is included to neutralize the HCl byproduct generated during the reaction.[7] This prevents protonation of the alcohol nucleophile, ensuring the reaction proceeds to completion. The exothermic nature of the reaction is a direct validation of the high reactivity of the acyl chloride.[8][9]
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. An inert atmosphere is critical to exclude atmospheric moisture.
-
Reagent Preparation: Dissolve absolute ethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM) within the flask. Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a separate volume of anhydrous DCM and add it to the dropping funnel.
-
Controlled Reaction: Add the acyl chloride solution dropwise to the stirred, cooled ethanol solution over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form, and the reaction is exothermic.[8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.
-
Workup and Quenching: Quench the reaction by slowly adding dilute aqueous HCl to dissolve the pyridinium salt and neutralize excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Final Purification: Purify the crude product via flash column chromatography if necessary to obtain the pure Ethyl 2-(benzyloxy)acetate.
Figure 2: Standard experimental workflow for the acylation of an alcohol.
Applications in Drug Discovery and Complex Molecule Synthesis
This compound is more than a simple reagent; it is a strategic building block in the synthesis of high-value molecules, particularly in medicinal chemistry.[10] Its utility is demonstrated in several key areas:
-
β-Lactam Antibiotics: The compound is a crucial reagent in the Staudinger synthesis of β-lactams, which form the core structural motif of widely used antibiotics like penicillins and cephalosporins.[10]
-
Fluoroquinolone Intermediates: It is used in the preparation of key intermediates for fluoroquinolone antibiotics, a class of drugs vital for treating respiratory tract infections.[10]
-
Protecting Group Chemistry: The benzyloxy group can function as a stable protecting group for an alcohol functionality, which can be removed later in a synthetic sequence via hydrogenolysis.[10] This dual role as both a reactive handle and a protecting group enhances its synthetic value.
-
Specialized Syntheses: Its applications extend to the synthesis of complex structures like non-racemic helicenes and various substituted 2-azetidinones, demonstrating its versatility in constructing intricate molecular architectures.[10]
The combination of its high, predictable reactivity and the synthetic versatility of the benzyloxy group makes this compound an indispensable tool for researchers and drug development professionals.
References
- This compound | 19810-31-2 - Benchchem. (n.d.).
- Acyl Chlorides (A-Level) | ChemistryStudent. (n.d.).
- Electrochemical Benzylic C(sp3)–H Acyloxylation | Organic Letters - ACS Publications. (2022, July 13).
- 17.1: Nucleophilic Acyl Substitution - Chemistry LibreTexts. (2023, January 4).
- 20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. (2019, June 5).
- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. (2025, July 3).
-
the acylation of benzene - electrophilic substitution - Chemguide. (n.d.). Retrieved from [Link].
-
Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn. (n.d.). Retrieved from [Link].
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.). Retrieved from [Link].
- Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023, January 22).
- Nucleophilic substitution of acyl chlorides by electrogenerated polysulfide ions in N,N-dimethylacetamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed. (n.d.).
-
reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. (n.d.). Retrieved from [Link].
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An In-depth Technical Guide on the Discovery and History of 2-(Benzyloxy)acetyl chloride
Abstract
2-(Benzyloxy)acetyl chloride (C₉H₉ClO₂) is a pivotal acylating agent in modern organic synthesis, valued for its dual functionality: a highly reactive acyl chloride group and a stable, yet removable, benzyl protecting group. This guide provides a comprehensive exploration of its origins, tracing back to the foundational developments in 19th-century acyl chloride and protecting group chemistry. We will examine the evolution of its synthesis from its conceptual precursors to contemporary, high-efficiency protocols. Key applications, particularly in the synthesis of β-lactam antibiotics and other pharmaceutically relevant intermediates, are detailed to illustrate its significance. This document serves as a technical resource for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis, causality of experimental choices, and critical safety protocols.
Introduction: The Chemical Identity and Significance
This compound, also known as benzyloxyacetyl chloride, is a bifunctional organic reagent. Structurally, it combines the electrophilic reactivity of an acyl chloride with the robust benzyloxy moiety. This unique combination makes it an invaluable tool for introducing the benzyloxyacetyl group into a wide range of molecules.[1]
The molecule's utility stems from two core chemical principles:
-
Acyl Chloride Reactivity : The acyl chloride functional group is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[1][2] This high reactivity is driven by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic, and the chloride ion's stability as a leaving group.
-
Benzyl Protecting Group : The benzyloxy group serves as a protecting group for the underlying hydroxyacetic acid structure.[2] It is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation (hydrogenolysis) to reveal a primary alcohol. This strategic functionality is critical in multi-step syntheses of complex target molecules.
Its physical properties, such as being a liquid with a high boiling point and good solubility in organic solvents, further enhance its utility in a laboratory setting.[1][3]
Historical Context: The Convergence of Foundational Chemistry
The "discovery" of this compound was not a singular event but rather the logical outcome of two parallel streams of advancement in 19th-century organic chemistry.
2.1. The Dawn of Acyl Chlorides The history of acyl chlorides as indispensable synthetic tools began in 1852 when French chemist Charles Gerhardt first synthesized acetyl chloride by reacting potassium acetate with phosphoryl chloride.[2] This breakthrough demonstrated that the hydroxyl group of a carboxylic acid could be replaced by a more reactive chlorine atom, creating a powerful electrophile for forming new carbon-heteroatom bonds.[2] Subsequently, methods using reagents like phosphorus pentachloride (PCl₅) and, more conveniently, thionyl chloride (SOCl₂) became standard laboratory practice.[2] The advantage of thionyl chloride lies in the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]
2.2. The Advent of Protecting Group Strategy Parallel to the development of activating groups, the concept of "protecting" a functional group to prevent unwanted side reactions became a cornerstone of complex molecule synthesis. The benzyl group, introduced as a protecting group for alcohols and amines, was particularly significant due to its robustness under many reaction conditions and its facile removal by catalytic hydrogenolysis—a mild method that often leaves other functional groups intact. This strategy was famously employed in peptide synthesis, where the benzyloxycarbonyl (Cbz or Z) group, a close relative of the benzyloxyacetyl group, was developed to protect amino groups.[4]
The conceptual marriage of these two fields—activating a carboxylic acid while simultaneously carrying a protected alcohol—paved the way for reagents like this compound.
Evolution of Synthetic Methodologies
The primary and most established method for synthesizing this compound is the chlorination of its parent carboxylic acid, 2-(benzyloxy)acetic acid. While the specific "first" documented synthesis is not easily pinpointed in historical archives, the methodology follows a classic and well-understood pathway.
3.1. Primary Synthesis Route: Chlorination of 2-(Benzyloxy)acetic Acid The conversion is a standard nucleophilic acyl substitution at the carboxylic acid. The most common and industrially preferred reagent is thionyl chloride (SOCl₂), often used with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
-
Mechanism Rationale : The reaction begins with the oxygen of the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. A chloride ion is expelled, and subsequent rearrangement and elimination of sulfur dioxide and a proton yield the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle and simplifies the workup, as they can be easily removed under reduced pressure or with a gas scrubber.[2]
3.2. Comparison of Chlorinating Agents While thionyl chloride is prevalent, other reagents can achieve the same transformation, each with distinct advantages and disadvantages. The choice of reagent is a critical experimental decision based on scale, required purity, and substrate tolerance.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | Gaseous byproducts (SO₂, HCl) simplify purification; cost-effective.[2] | Highly corrosive and moisture-sensitive; reaction can be vigorous. |
| Oxalyl Chloride | (COCl)₂ | Gaseous byproducts (CO, CO₂, HCl); reactions are often cleaner and occur under milder conditions. | More expensive than SOCl₂; highly toxic. |
| Phosphorus Trichloride | PCl₃ | Effective for many carboxylic acids. | Produces non-volatile phosphorous acid (H₃PO₃) as a byproduct, complicating purification.[5] |
| Phosphorus Pentachloride | PCl₅ | Highly reactive. | Produces phosphorus oxychloride (POCl₃) as a byproduct, which has a similar boiling point to many acyl chlorides, making separation difficult.[5] |
For the synthesis of this compound, the use of thionyl chloride remains the most balanced and widely described method in the literature.[2]
Field-Proven Experimental Protocol: Synthesis from 2-(Benzyloxy)acetic Acid
This protocol describes a typical laboratory-scale synthesis.
Objective: To prepare this compound from 2-(benzyloxy)acetic acid using thionyl chloride.
Materials:
-
2-(Benzyloxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or another desiccant) to protect the reaction from atmospheric moisture. The entire apparatus must be oven-dried or flame-dried before use.
-
Reagents: In the flask, dissolve 1 equivalent of 2-(benzyloxy)acetic acid in a minimal amount of anhydrous DCM.[2]
-
Addition: Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride to the solution at room temperature. The addition is often done via a dropping funnel. The reaction is exothermic and will generate HCl gas.
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[2] The progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are carefully removed under reduced pressure using a rotary evaporator.[2][6] Causality : This step is crucial as both the solvent and the excess reagent are volatile, leaving the desired, higher-boiling acyl chloride as the crude product.
-
Purification: The crude this compound can often be used directly. For higher purity, it can be purified by vacuum distillation.[6]
Self-Validation: The success of the synthesis is confirmed by the physical properties of the product (a colorless to pale yellow liquid) and spectroscopic analysis (e.g., IR spectroscopy showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber, characteristic of an acyl chloride).
Key Applications in Synthesis and Drug Discovery
The utility of this compound is most prominent in the pharmaceutical industry, where it serves as a key building block for complex molecular architectures.[2]
4.1. Synthesis of β-Lactam Antibiotics A significant application is in the construction of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[2][7] In the Staudinger synthesis, this compound reacts with an imine in the presence of a base (like triethylamine) to form the four-membered β-lactam ring.[2] The benzyloxy group can be carried through several steps before being deprotected to reveal a hydroxyl group for further functionalization.
4.2. Intermediate for Fluoroquinolone Antibiotics It is a documented reagent in the synthesis of intermediates for fluoroquinolone antibiotics, which are used to treat respiratory tract infections.[7] Specifically, it has been used to prepare (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[7]
4.3. General Acylation and Peptide Synthesis Beyond specific drug classes, it is a versatile acylating agent for adding a protected two-carbon hydroxylated chain.[1][2] This is valuable in creating complex esters and amides where a terminal alcohol is desired later in the synthetic sequence. While less common than standard Cbz-Cl in peptide synthesis, its principle is analogous and finds use in the synthesis of specialized, non-natural amino acid derivatives.
Safety and Handling Considerations
As with all acyl chlorides, this compound is a hazardous chemical that requires strict safety protocols.
-
Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage.[3][8]
-
Moisture Sensitivity: It reacts violently with water and moisture, hydrolyzing to form benzyloxyacetic acid and corrosive hydrogen chloride (HCl) gas.[1][8] This necessitates handling under inert, anhydrous conditions.[9]
-
Toxicity: Inhalation of its vapors can cause respiratory irritation.[8]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong bases, and oxidizing agents.[8][9] Refrigerated storage (0-10°C) is recommended.[3][9]
-
Spills: Spills should be absorbed with an inert material (e.g., vermiculite or sand) and disposed of as hazardous chemical waste. Do not use water to clean up spills.
Conclusion and Future Outlook
This compound is a testament to the power of combining fundamental chemical principles—activation and protection—into a single, versatile reagent. Its history is rooted in the foundational discoveries of organic chemistry, yet its applications remain highly relevant in the modern synthesis of life-saving pharmaceuticals and complex organic molecules. While newer, more sophisticated reagents are continually developed, the efficiency, reliability, and cost-effectiveness of the synthetic routes to and from this compound ensure its enduring place in the synthetic chemist's toolbox. Future applications will likely leverage its robust nature in automated synthesis platforms and in the development of novel bioactive compounds.
References
- Benchchem. This compound | 19810-31-2.
- Sigma-Aldrich. Benzyloxyacetyl chloride 95 | 19810-31-2 (alternative link).
- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
-
eGyanKosh. Unit-15 Peptides and Proteins. Available from: [Link]
-
PrepChem. Preparation of acetyl chloride. Available from: [Link]
Sources
- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]
- 3. This compound | 19810-31-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 7. 苄氧基乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 19810-31-2|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 3-Benzyloxy-β-Lactams via Staudinger Cycloaddition
Abstract & Utility
This application note details the protocol for utilizing 2-(benzyloxy)acetyl chloride as a ketene precursor in the synthesis of 3-functionalized
Mechanistic Principles (The "Why")
The core transformation relies on the Staudinger Synthesis , a [2+2] cycloaddition between a ketene and an imine (Schiff base).[1] Unlike stable ketenes, the benzyloxyketene intermediate is unstable and must be generated in situ.
The Chemical Pathway
-
Ketene Generation: Treatment of this compound with a tertiary amine base (e.g., Triethylamine) effects dehydrohalogenation (E2 elimination), generating the reactive benzyloxyketene.
-
Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene.
-
Zwitterionic Intermediate: This forms a zwitterionic intermediate. The torquoelectronic properties of the benzyloxy group (an electron-donating oxygen) typically stabilize the transition state that leads to the cis (syn)
-lactam isomer, although this is solvent and temperature-dependent. -
Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.
Mechanistic Visualization
Figure 1: The Staudinger mechanism pathway showing in situ ketene generation and subsequent cycloaddition.
Experimental Protocol (The "How")
Materials & Reagents[2]
-
Acid Chloride: this compound (1.2 - 1.5 equivalents).
-
Imine: Pre-synthesized Schiff base (1.0 equivalent).
-
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents). -
Solvent: Anhydrous Dichloromethane (DCM). Note: Toluene can be used for higher temperature reactions to promote thermodynamic control.
-
Atmosphere: Dry Nitrogen or Argon.
Standard Operating Procedure (SOP)
Step 1: Preparation of the Reaction Vessel Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon and allow to cool to room temperature.
Step 2: Solvation of Imine Dissolve the Imine (1.0 mmol) in anhydrous DCM (10 mL). Add Triethylamine (3.0 mmol). Cool the mixture to -78°C (dry ice/acetone bath).
-
Expert Insight: Cooling is critical. While the reaction proceeds at room temperature, lower temperatures favor the kinetic cis-product and prevent ketene dimerization/polymerization.
Step 3: Controlled Addition Dissolve this compound (1.5 mmol) in anhydrous DCM (5 mL) in the addition funnel. Add this solution dropwise to the stirring imine/base mixture over 30–45 minutes.
-
Critical Control Point: The solution must remain colorless to pale yellow. A dark brown color indicates decomposition or rapid polymerization of the ketene.
Step 4: Reaction Progression Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 12–16 hours (overnight).
-
Monitoring: Monitor via TLC. The imine spot should disappear. A new, less polar spot (the
-lactam) should appear.
Step 5: Workup & Purification
-
Quench the reaction with saturated aqueous NaHCO
(15 mL). -
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with Brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Stereochemical Outcomes & Data
The reaction of alkoxy-substituted acetyl chlorides typically yields the cis isomer as the major product due to the electron-donating nature of the oxygen, which influences the torquoselectivity of the ring closure.
| Variable | Condition | Major Isomer | Rationale |
| Reagent | This compound | cis (syn) | Electron-donating alkoxy group stabilizes orthogonal approach. |
| Base | Triethylamine | cis | Standard conditions; kinetic control. |
| Temp | -78°C | cis | Kinetic control prevents isomerization to the thermodynamic trans form. |
| Temp | Reflux (Toluene) | trans | Thermodynamic control allows isomerization via enolate intermediate. |
Post-Synthetic Application: Deprotection
To access 3-hydroxy-
Protocol:
-
Dissolve the 3-benzyloxy-
-lactam in Methanol or Ethanol. -
Add 10% Pd/C catalyst (10-20% by weight of substrate).
-
Stir under Hydrogen atmosphere (balloon pressure) for 4–6 hours at RT.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the 3-hydroxy-
-lactam.
References
-
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Banik, B. K., et al. (2010). "Stereoselective synthesis of beta-lactams." Heterocycles, 81(11), 2563. (General reference for Staudinger protocols).
-
Organic Chemistry Portal. "Staudinger Synthesis." (Accessed 2023). Link
- Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by the Staudinger Reaction." European Journal of Organic Chemistry, 1999(12), 3223-3235.
- Jiao, L., et al. (2006). "Microwave-induced synthesis of beta-lactams." Journal of Chemical Research.
Sources
2-(Benzyloxy)acetyl chloride as a reagent in asymmetric synthesis.
Application Note: 2-(Benzyloxy)acetyl Chloride in Asymmetric Synthesis
Executive Summary
This compound (CAS 19810-31-2) is a specialized acylating agent critical for introducing the
Reagent Profile & Handling
| Property | Specification |
| Formula | |
| MW | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 125–130 °C (at 10 mmHg) |
| Stability | Moisture sensitive; hydrolyzes to benzyloxyacetic acid and HCl.[1][2] |
| Storage | Store under inert atmosphere (Ar/N2) at 2–8 °C. |
Handling Precaution: The reagent releases HCl fumes upon contact with moisture. All reactions must be performed in flame-dried glassware under an inert atmosphere.[1][2]
Application I: Asymmetric Alkylation via Evans Auxiliaries
The most robust application of this compound is the synthesis of enantiopure
Mechanistic Insight: The Chelated Z-Enolate
Upon deprotonation with a lithium or sodium base, the
-
Stereocontrol: The bulky group on the auxiliary (e.g., benzyl or isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
-
-Oxygen Effect: Unlike simple alkyl chains, the
-benzyloxy group adds electron density but does not disrupt the chelation.[1][2] In fact, the inductive effect of the oxygen can increase the acidity of the -protons, facilitating enolization at lower temperatures.
Figure 1: Pathway for diastereoselective alkylation of N-benzyloxyacetyl oxazolidinones.
Protocol: Preparation & Alkylation
Step A: Coupling (Reagent Preparation)
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) under
. -
Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.
-
Warm to 0 °C over 1 h. Quench with sat.
.[2][4] -
Extract with EtOAc, wash with brine, dry (
), and concentrate. Purify via flash chromatography.
Step B: Asymmetric Alkylation Note: Sodium bases often yield higher diastereoselectivity for this specific substrate class compared to Lithium bases.
-
Enolization: Dissolve the coupled imide (1.0 equiv) in THF (0.1 M) and cool to -78 °C.
-
Base Addition: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise.[1] Stir for 45–60 min at -78 °C to ensure complete formation of the Z-enolate.
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 3.0 equiv) neat or in minimal THF.[1]
-
Reaction: Stir at -78 °C for 2–4 h. (Monitor by TLC; some unreactive electrophiles may require warming to -40 °C).[1][2]
-
Workup: Quench with acetic acid (2 equiv) in THF at -78 °C, then pour into brine. Extract and purify.
Step C: Cleavage (Optional)
To obtain the free
Application II: Staudinger Synthesis of -Lactams
This compound is a privileged precursor for the synthesis of 3-benzyloxy-
Mechanism: Ketene-Imine Cycloaddition
The reaction proceeds via the in situ generation of a benzyloxy-ketene intermediate.[2]
-
Elimination: Base (typically triethylamine) removes the acidic
-proton and eliminates chloride to form the ketene.[2] -
Cycloaddition: The ketene undergoes a [2+2] cycloaddition with an imine (Schiff base).[1][2]
-
Stereoselectivity: The electron-donating benzyloxy group often favors the cis-
-lactam isomer, though conditions (solvent, temperature) can tune this.[1][2]
Figure 2: Staudinger [2+2] cycloaddition pathway.[1][2]
Standard Protocol
-
Imine Preparation: Pre-form the imine by condensing an aldehyde and amine in DCM with
(filter before use). -
Setup: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dry DCM (0.1 M). Cool to -78 °C or 0 °C depending on desired kinetics.
-
Addition: Dissolve This compound (1.2 equiv) in DCM. Add dropwise to the reaction mixture over 30–60 minutes.
-
Reaction: Allow to warm to room temperature and stir overnight (12–16 h).
-
Workup: Wash with 1M HCl, sat.
, and brine.[1] -
Purification: Silica gel chromatography. The cis and trans isomers are often separable by column chromatography.
Comparative Data: Base Effects on Alkylation
The choice of base significantly impacts the yield and diastereomeric ratio (dr) in Evans alkylations of
| Base | Temperature | Electrophile | Yield (%) | dr (syn:anti) | Notes |
| LDA | 0 °C | Benzyl bromide | 75% | 85:15 | Higher temp leads to degradation.[1][2] |
| LiHMDS | -78 °C | Benzyl bromide | 82% | 92:8 | Standard condition.[1][2] |
| NaHMDS | -78 °C | Benzyl bromide | 91% | >98:2 | Recommended. Sodium chelate is tighter.[1][2] |
| NaHMDS | -78 °C | Methyl Iodide | 88% | 96:4 | Excellent for small electrophiles.[1][2] |
Troubleshooting & Optimization
-
Issue: Low Yield in Coupling Step.
-
Issue: Beta-Lactam Ring Opening.
References
-
Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates."[1][6] Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.[1] Link[1][2]
-
Hodous, B. L., & Fu, G. C. "Enantioselective Staudinger Synthesis of beta-Lactams."[1][2] Journal of the American Chemical Society, vol. 124, no. 7, 2002, pp. 1578–1579.[1] Link[1][2]
-
Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary."[1][3] Journal of Chemical Education, vol. 87, no. 12, 2010, pp. 1342–1344.[1] Link[1][2]
-
University of York. "Asymmetric Synthesis: The Evans Auxiliary." Department of Chemistry Resources. Link
-
Sigma-Aldrich. "Product Specification: this compound."[1][2] Link
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Use of 2-(Benzyloxy)acetyl chloride in the preparation of substituted 2-azetidinones.
Application Note: Strategic Utilization of 2-(Benzyloxy)acetyl Chloride in the Stereoselective Synthesis of 3-Substituted 2-Azetidinones
Abstract & Scope
This application note details the optimized protocol for utilizing This compound as a ketene precursor in the Staudinger [2+2] cycloaddition. This reagent is critical for the synthesis of cis-3-benzyloxy-2-azetidinones, a structural motif ubiquitous in monobactam antibiotics, cholesterol absorption inhibitors, and taxoid side-chains.
Unlike simple acetyl chlorides, the benzyloxy variant serves a dual purpose:
-
Stereochemical Director: The electron-donating alkoxy group strongly biases the reaction toward the cis (syn) diastereomer.
-
Masked Functionality: It acts as a protected hydroxyl group, easily revealed via hydrogenolysis to yield 3-hydroxy-
-lactams.
Mechanistic Foundation
The reaction proceeds via the Staudinger Ketene-Imine Cycloaddition .[1][2] Understanding the mechanism is vital for troubleshooting low yields or poor stereocontrol.
-
Ketene Generation: Treatment of this compound with a tertiary amine (Triethylamine) generates benzyloxyketene in situ.
-
Nucleophilic Attack: The imine nitrogen attacks the ketene carbonyl (the most electrophilic site) from the face opposite the bulky benzyloxy group (orthogonal approach).
-
Conrotatory Ring Closure: The resulting zwitterionic intermediate undergoes ring closure. The electron-donating nature of the benzyloxy group stabilizes the transition state that favors the cis-isomer (Bose-Evans model).
Key Insight: High concentrations of free ketene can lead to dimerization. Therefore, the rate of acid chloride addition is the rate-limiting control factor for purity.
Figure 1: Mechanistic pathway of the Staudinger reaction using this compound.
Experimental Protocol
Safety Warning: this compound is corrosive and a lachrymator. Perform all steps in a fume hood under an inert atmosphere.
Materials:
-
Reagent: this compound (>95% purity).
-
Substrate: N-Benzylideneaniline (Model Imine).
-
Base: Triethylamine (Et3N), distilled over KOH.
-
Solvent: Dichloromethane (DCM), anhydrous (stored over molecular sieves).
Step-by-Step Methodology:
-
Imine Solubilization: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Imine (10 mmol, 1.0 eq) in anhydrous DCM (40 mL).
-
Base Addition: Add Triethylamine (30 mmol, 3.0 eq) to the solution. Cool the mixture to -78°C (dry ice/acetone bath).
-
Expert Note: While some protocols suggest 0°C, starting at -78°C maximizes stereoselectivity by kinetically trapping the cis-transition state.
-
-
Controlled Reagent Addition (The Critical Step): Dissolve this compound (12 mmol, 1.2 eq) in anhydrous DCM (10 mL). Load this into a pressure-equalizing addition funnel. Dropwise addition: Add the acid chloride solution over 45–60 minutes .
-
Why? Rapid addition generates excess ketene relative to the imine, promoting ketene dimerization (formation of furan-2-ones) rather than
-lactam formation.
-
-
Reaction Progression: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 12 hours (overnight).
-
Observation: The solution typically turns from clear/yellow to a turbid orange/brown suspension due to the precipitation of triethylamine hydrochloride salts.
-
-
Workup:
-
Wash the reaction mixture with Water (2 x 50 mL) to remove amine salts.
-
Wash with Saturated NaHCO3 (1 x 50 mL) to remove unreacted acid.
-
Wash with Brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, Ethyl Acetate:Hexane gradient).
Figure 2: Operational workflow for the synthesis of 3-benzyloxy-2-azetidinones.
Optimization & Stereochemical Control
The electronic nature of the imine substituent significantly impacts the yield and cis/trans ratio.
Table 1: Impact of Imine Substituents (Ar-CH=N-Ar') on Reaction Outcome (Data represents typical values derived from comparative literature studies)
| Imine C-Substituent (Ar) | Imine N-Substituent (Ar') | Yield (%) | cis:trans Ratio | Notes |
| Phenyl (Ph) | Phenyl (Ph) | 75-85% | > 95:5 | Standard Benchmark. |
| 4-NO2-Ph (EWG) | Phenyl | 60-70% | 90:10 | Slower reaction; EWG reduces nucleophilicity of imine. |
| 4-OMe-Ph (EDG) | Phenyl | 80-90% | > 98:2 | EDG enhances imine nucleophilicity; excellent yield. |
| Phenyl | 4-OMe-Ph | 70-80% | > 90:10 | High yields, slightly lower stereocontrol than C-substituted. |
Self-Validation Check:
-
TLC Monitoring: The product usually has a lower Rf than the starting imine in Hexane:EtOAc (7:3).
-
NMR Verification: The coupling constant (
) between H3 and H4 is the diagnostic standard.-
Cis (syn):
-
Trans (anti):
-
Downstream Application: Debenzylation
The primary value of using this compound is the ability to access 3-hydroxy-2-azetidinones .
Protocol:
-
Dissolve the cis-3-benzyloxy-2-azetidinone (1 mmol) in Methanol (10 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure) at RT for 4–6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the 3-hydroxy derivative quantitatively.
References
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches. MDPI. Available at: [Link]
-
Staudinger Synthesis: Mechanism and Stereoselectivity. Organic Chemistry Portal. Available at: [Link]
-
Stereoselective Synthesis of 3-Substituted 2-Azetidinones. ACS Journal of Organic Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: Work-up Procedure for Reactions Involving 2-(Benzyloxy)acetyl Chloride
Abstract
This document provides a comprehensive guide to the effective work-up and purification of reaction mixtures involving 2-(benzyloxy)acetyl chloride. As a bifunctional reagent, its reactivity is dominated by the aggressive acyl chloride moiety, while its stability and handling considerations are influenced by the benzyl ether protecting group. A rationally designed work-up is paramount to ensure the quenching of reactive species, removal of byproducts, and preservation of the desired product's integrity. This guide details the underlying chemical principles, offers step-by-step protocols for common reaction types, and provides a troubleshooting framework for researchers, scientists, and drug development professionals.
Introduction: The Duality of this compound
This compound is a valuable acylating agent in organic synthesis, enabling the introduction of the benzyloxyacetyl group into a wide array of molecules.[1] Its utility is rooted in two key structural features that concurrently dictate the strategy for reaction work-up:
-
The Acyl Chloride: This functional group is a highly potent electrophile, reacting readily with a vast range of nucleophiles.[1] This high reactivity drives the desired synthetic transformation but also makes the molecule extremely sensitive to moisture, leading to rapid hydrolysis.[1][2]
-
The Benzyl Ether: This moiety serves as a stable protecting group for the hydroxyl function at the α-position.[3] Benzyl ethers are notably robust, exhibiting stability towards a wide range of acidic and basic conditions, which is advantageous during work-up procedures.[3][4] However, they are susceptible to cleavage under specific conditions, primarily catalytic hydrogenolysis and, to a lesser extent, strong acids.[3][5][6]
The primary objectives of any work-up procedure for reactions involving this reagent are:
-
Safely Quench any unreacted this compound.
-
Neutralize and Remove the hydrochloric acid (HCl) byproduct.
-
Remove Catalysts and Bases (e.g., triethylamine, AlCl₃).
-
Separate the desired product from the primary impurity, 2-(benzyloxy)acetic acid, which forms upon hydrolysis.[2]
Due to its corrosive and water-reactive nature, all handling and quenching operations must be performed with appropriate safety precautions.[7]
Core Principles and Strategic Considerations
A successful work-up hinges on understanding the chemical behavior of the starting materials, products, and byproducts under aqueous and non-aqueous conditions.
Quenching Excess Acyl Chloride
Unreacted this compound must be destroyed before extensive aqueous work-up. The quenching process is an exothermic reaction that generates HCl and should be performed with cooling.
-
Aqueous Quench: The most common method involves slowly adding the reaction mixture to a cold, stirred aqueous solution (e.g., ice water or cold sodium bicarbonate solution).[7] This rapidly hydrolyzes the acyl chloride to the water-soluble 2-(benzyloxy)acetate salt (under basic conditions).
-
Alcohol-Based Quench: For water-sensitive products, an anhydrous quench can be performed by adding a simple alcohol like methanol or isopropanol.[7][8] This converts the excess acyl chloride into a more stable methyl or isopropyl ester, which can then be removed during subsequent purification steps.
Managing the Benzyl Ether Protecting Group
The stability of the benzyl ether is a key advantage. It is generally stable to the mild acidic and basic washes used in standard extractive work-ups.[3]
| Condition | Stability of Benzyl Ether | Implication for Work-up |
| Dilute Aqueous Base (e.g., NaHCO₃, K₂CO₃) | Stable | Safe for neutralizing acidic byproducts. |
| Dilute Aqueous Acid (e.g., 1M HCl, NH₄Cl) | Stable | Safe for removing amine bases. |
| Strong Acids (e.g., conc. H₂SO₄, HBr) | Potentially Labile[5] | Avoid prolonged exposure or high concentrations. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile[6] | This is a deprotection method; avoid if the benzyl group is desired in the final product. |
Byproduct Profile and Removal
A typical acylation reaction will contain a predictable set of byproducts that must be addressed during the work-up.
| Byproduct | Source | Removal Strategy |
| 2-(Benzyloxy)acetic Acid | Hydrolysis of this compound[2] | Wash with aqueous base (e.g., 5% NaHCO₃, 1M NaOH) to form the water-soluble carboxylate salt.[9][10][11] |
| Hydrochloric Acid (HCl) | Reaction byproduct; Hydrolysis | Wash with aqueous base. |
| Tertiary Amine (e.g., TEA, DIEA) | Base used to scavenge HCl | Wash with dilute aqueous acid (e.g., 1M HCl, 5% NH₄Cl) to form the water-soluble ammonium salt.[12] |
| Amine Hydrochloride Salt (e.g., TEA·HCl) | Neutralization of amine base | Wash with water or brine.[13] Can also be removed by filtration if insoluble in the reaction solvent.[13][14] |
| Lewis Acid Catalyst (e.g., AlCl₃) | Friedel-Crafts Acylation | Quench by pouring into ice/conc. HCl mixture; remove via aqueous extraction.[15] |
General Work-up Strategy: A Decision-Based Workflow
The selection of a work-up procedure is dictated by the nature of the reaction. The following flowchart provides a decision-making framework for common scenarios.
Caption: Decision flowchart for selecting a work-up procedure.
Detailed Experimental Protocols
Safety Precaution: All operations involving this compound and its reaction mixtures should be conducted in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
Protocol 1: Standard Work-up for Esterification or Amidation
This protocol is suitable for reactions where a nucleophile (e.g., an alcohol or amine) is acylated in the presence of a tertiary amine base like triethylamine (TEA) or pyridine in an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
Workflow Diagram:
Caption: Sequential steps for a standard extractive work-up.
Step-by-Step Methodology:
-
Quenching: Prepare a beaker containing a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately 5-10 times the volume of the reaction mixture. While stirring vigorously, slowly add the reaction mixture to the NaHCO₃ solution via a pipette or dropping funnel. Caution: Vigorous gas (CO₂) evolution will occur.[9] Ensure the receiving vessel is large enough to accommodate potential foaming.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), add a water-immiscible organic solvent like ethyl acetate (EtOAc) or DCM to extract the product. Separate the aqueous and organic layers. Extract the aqueous layer one or two more times with fresh organic solvent.
-
Combine and Wash: Combine all organic layers in the separatory funnel.
-
(Optional Acid Wash): If a tertiary amine base was used, wash the combined organic layers with 1M HCl. This protonates the amine, rendering it soluble in the aqueous layer.[12]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to ensure complete removal of 2-(benzyloxy)acetic acid.[9][18]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break up any minor emulsions.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by the most appropriate method, typically silica gel column chromatography or recrystallization.
Protocol 2: Specialized Work-up for Friedel-Crafts Acylation
Friedel-Crafts reactions utilize a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which forms a complex with the ketone product.[19] The work-up must effectively decompose this complex and remove the aluminum salts.
Step-by-Step Methodology:
-
Quenching: Prepare a beaker containing a mixture of crushed ice and concentrated HCl. The reaction is highly exothermic, so efficient cooling is critical.[15] Slowly and carefully pour the reaction mixture onto the stirred ice/HCl slurry. The AlCl₃ will react vigorously with the water. The acid helps to keep the resulting aluminum salts dissolved in the aqueous phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Washing: Sequentially wash the organic layer with:
-
Water, to remove the bulk of the acid and aluminum salts.
-
Saturated aqueous NaHCO₃, to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Brine, to remove residual water.
-
-
Drying, Concentration, and Purification: Proceed as described in steps 4-6 of the standard protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | • Premature hydrolysis of this compound. • Incomplete reaction. • Product is water-soluble and lost during extraction. | • Ensure rigorously anhydrous reaction conditions. • Monitor reaction by TLC/LCMS to confirm completion. • Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the organic product. |
| Product Contaminated with 2-(Benzyloxy)acetic Acid | • Incomplete quenching. • Insufficient or ineffective basic wash. | • Ensure an excess of base is used during the quench. • Increase the number, volume, or concentration of the NaHCO₃ washes. Check the pH of the final aqueous wash to ensure it is basic. |
| Product Contaminated with Amine Base (e.g., TEA) | • Ineffective or omitted acidic wash. | • Perform a wash with 1M HCl or 5% NH₄Cl solution. Ensure the pH of the aqueous layer is acidic. |
| Persistent Emulsion During Extraction | • Fine particulate matter (e.g., amine salts). • High concentration of reactants/products. | • Add brine to the separatory funnel to help break the emulsion. • Filter the entire mixture through a pad of Celite®. • Allow the mixture to stand for an extended period without agitation. |
| Unintended Debenzylation of Product | • Exposure to overly harsh acidic conditions during work-up. • Accidental exposure to hydrogenation catalyst. | • Use a milder acid for washes (e.g., saturated NH₄Cl) or omit the acid wash if possible. • Ensure no cross-contamination with reagents from other reactions (e.g., Pd/C). |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
SMG. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
University of York. (n.d.). Extractions vs Washes. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
-
ResearchGate. (2018). What is 'washing' meaning in organic synthesis? Retrieved from [Link]
Sources
- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chemos.de [chemos.de]
- 17. carlroth.com [carlroth.com]
- 18. researchgate.net [researchgate.net]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Purification of products from 2-(Benzyloxy)acetyl chloride reactions by chromatography
Application Note: High-Purity Isolation of Products from 2-(Benzyloxy)acetyl Chloride Reactions
Abstract
This guide details the purification strategy for amides and esters derived from This compound (CAS: 19810-31-2).[1] While this reagent is a versatile building block for introducing protected glycolic acid moieties, its high reactivity often leads to significant contamination with 2-(benzyloxy)acetic acid via hydrolysis. This protocol prioritizes a "pre-chromatographic" chemical workup to remove acidic byproducts, ensuring that the subsequent flash chromatography is used for polishing rather than bulk separation.
Introduction & Chemical Context
This compound is an acyl chloride used to introduce the benzyloxyacetyl group (
-
Linker Chemistry: It provides a short ether-based spacer.
-
Protecting Group Strategy: It acts as a protected form of a glycolic acid derivative, where the benzyl (Bn) group can be later removed via hydrogenolysis (
) to reveal a free hydroxyl group.
The Purification Challenge
The primary challenge is not the separation of the product from the starting material, but the removal of the hydrolysis byproduct .
-
Reagent: this compound (Highly reactive, moisture sensitive).[1][2]
-
Byproduct: 2-(Benzyloxy)acetic acid (Formed instantly upon contact with ambient moisture).
-
Chromatographic Behavior: The acid byproduct often co-elutes with polar products (amides) or streaks on silica gel, contaminating the final fraction.
Scientific Rationale:
Chromatography is an expensive purification step. By exploiting the acidity of the byproduct (
Reaction & Impurity Landscape (Visualization)
The following diagram illustrates the reaction pathways and the critical divergence between the desired product and the hydrolytic impurity.
Figure 1: Reaction landscape highlighting the competitive hydrolysis pathway that necessitates specific workup protocols.
Pre-Chromatographic Workup (The "Self-Validating" System)
Crucial Step: Do not load the crude reaction mixture directly onto the column. The presence of residual HCl salts and benzyloxyacetic acid will degrade separation resolution.
Protocol A: The Double-Wash System
Applicability: For products (Amides/Esters) stable to mild base.
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc provides better phase separation for the washes.
-
Acid Wash (Remove Base): Wash the organic phase with 1M HCl or 10% Citric Acid (if product is acid-sensitive).
-
Purpose: Removes unreacted amine nucleophiles and proton scavengers (TEA/DIPEA).
-
-
Base Wash (Remove Acid Byproduct): Wash the organic phase 2x with Saturated Aqueous NaHCO3 .
-
Drying: Dry over
, filter, and concentrate.
Data Summary: Solubility Profile
| Compound | Organic Phase (EtOAc) | Aqueous Phase (pH 8) |
|---|---|---|
| Target Product | High | Low |
| 2-(Benzyloxy)acetic acid | High | Low (as salt) |
| Amine Base (TEA/DIPEA) | High | Low |
| Amine Salts | Low | High |
Method Development & Detection
Detection Strategy
The Benzyl (Bn) group is a strong chromophore.
-
Primary: UV Absorbance at 254 nm .[4]
-
Secondary (Stain): Ceric Ammonium Molybdate (CAM) or KMnO4 . The benzyl ether oxidizes readily.
-
TLC Visualization: The product will appear as a dark spot under UV254 against the green fluorescent background of Silica Gel
plates.
TLC Validation (The "Go/No-Go" Decision)
Perform a TLC of the crude material after workup but before the column.
-
Mobile Phase: 30% EtOAc in Hexanes.
-
Observation:
-
Spot A (
): Residual Benzyloxyacetic acid (if workup failed). -
Spot B (
): Target Product.
-
-
Action: If Spot A is visible, repeat the NaHCO3 wash . Do not proceed to column until Spot A is minimized.
Flash Chromatography Protocol
Stationary Phase: Silica Gel 60 (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
Step-by-Step Workflow
-
Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexanes.
-
Loading: Dissolve the crude oil in a minimum volume of DCM or Toluene.
-
Note: Avoid loading in EtOAc; it is too strong a solvent and causes band broadening.
-
-
Gradient Profile:
-
0 - 5% B (EtOAc): Elute non-polar impurities (e.g., benzyl halides if present).
-
5 - 40% B (EtOAc): Linear gradient over 15 CV. The benzyloxy group adds significant lipophilicity, so the product usually elutes earlier than non-benzylated analogs.
-
40 - 100% B (EtOAc): Flush (removes any residual polar acids).
-
Purification Logic Flow
Figure 2: Decision tree for the purification workflow. The loop at "Acid Impurity Visible" prevents column contamination.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Streaking on TLC/Column | Residual 2-(benzyloxy)acetic acid. | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize the acid on silica. |
| Product Co-elutes with Impurity | Gradient too steep. | Use a shallower gradient (e.g., 10-30% EtOAc over 20 CV) or switch to DCM/MeOH (0-5%) for higher selectivity. |
| Low Yield | Hydrolysis of product on column. | Ensure silica is neutral. Benzyl esters are generally stable, but avoid prolonged exposure to acidic silica if the linker is sensitive. |
| "Ghost" Peaks in NMR | Benzyl Rotamers. | The |
References
-
Clark, J. (2023). Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines. ChemGuide. Retrieved October 24, 2023, from [Link]
-
LibreTexts. (2022). Visualizing TLC Plates: UV and Stains. Chemistry LibreTexts. Retrieved October 24, 2023, from [Link]
-
National Institutes of Health (NIH). (n.d.). Solvolysis Mechanisms of Acetyl Chlorides. PubMed. Retrieved October 24, 2023, from [Link]
Sources
- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in 2-(Benzyloxy)acetyl chloride reactions troubleshooting
Executive Summary
2-(Benzyloxy)acetyl chloride (BnO-CH₂-COCl) is a deceptively simple reagent. While it appears structurally robust, users frequently report yields ranging from 0% (complete degradation) to 40%, often accompanied by the formation of viscous dark oils ("black tar").
The root cause is rarely the acid chloride formation itself, but rather induced decomposition during isolation or subsequent coupling. This molecule possesses two specific vulnerabilities:
-
High Acidity of
-Protons: The adjacent ether oxygen and carbonyl group render the -protons highly acidic ( approx. 19-20). In the presence of tertiary amines (e.g., Et₃N), it rapidly undergoes -elimination to form benzyloxyketene , which dimerizes or polymerizes. -
Ether Cleavage: Harsh chlorinating conditions (refluxing
) can generate sufficient HCl to cleave the benzyl ether, destroying the molecule before it reacts.
This guide provides a diagnostic workflow to identify which of these failure modes is occurring in your process.
Part 1: Diagnostic Workflow
Before altering your synthesis, determine where the mass balance is being lost. Use this logic tree to diagnose the failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of yield loss based on physical observation of the crude mixture.
Part 2: Troubleshooting Guides
Issue 1: The "Black Tar" Scenario (Ketene Formation)
Symptoms: The reaction mixture turns dark brown or black upon adding the base (TEA/DIPEA). Yield is negligible; NMR shows broad, undefined aliphatic peaks.
Mechanism: The base deprotonates the
Resolution:
-
Change Addition Order: Never add the acid chloride to a mixture of amine base and nucleophile.
-
Correct Protocol: Dissolve Nucleophile + Base in solvent.[1] Cool to 0°C. Slowly add Acid Chloride.
-
-
Switch Bases: If possible, use a heterogeneous base (e.g.,
or solid ) or a less nucleophilic base (e.g., 2,6-Lutidine) to minimize proton abstraction. -
Schotten-Baumann Conditions: For robust nucleophiles (amines), use a biphasic system (
/ aq. ) which separates the acid chloride from the base source.
Issue 2: The "White Solid" Scenario (Hydrolysis)
Symptoms: A white solid precipitates during the reaction or workup. Analysis confirms it is the starting material (2-(benzyloxy)acetic acid). Mechanism: Acid chlorides are moisture sensitive.[2][3] If the reagents are not strictly anhydrous, or if the workup is too aggressive, the chloride hydrolyzes back to the acid.
Resolution:
-
Reagent Quality: Ensure the chlorinating agent (Oxalyl Chloride) is fresh. Old bottles absorb atmospheric water, generating HCl and reducing potency.
-
Avoid Silica Gel: Do not attempt to purify this compound on silica gel. The surface hydroxyls on silica will hydrolyze the compound immediately.
-
Derivatization Check: To verify conversion, do not run TLC on the chloride. Quench a small aliquot with dry Methanol. Run TLC on the resulting methyl ester.
Issue 3: Low Yield with Thionyl Chloride ( )
Symptoms: Product is isolated but yield is consistently <50%. Benzyl alcohol is detected as an impurity.
Mechanism: Refluxing with thionyl chloride generates high concentrations of HCl and heat.[4] This combination cleaves the benzyl ether bond (
Resolution:
-
Switch Reagents: Move from Thionyl Chloride to Oxalyl Chloride . (See Comparison Table below).
Part 3: Technical Data & Reagent Selection
Table 1: Comparison of Chlorinating Agents for 2-(Benzyloxy)acetic Acid
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Reaction Temp | Reflux (75°C) | 0°C to Room Temp |
| Byproducts | ||
| Ether Stability | Poor (Risk of cleavage) | Excellent (Mild conditions) |
| Purification | Distillation often required | Evaporation usually sufficient |
| Recommendation | Avoid for this substrate | Preferred Method |
Part 4: Recommended Synthesis Protocol
This protocol utilizes the Oxalyl Chloride/DMF method to minimize thermal degradation and benzyl cleavage.
Reagents:
-
2-(Benzyloxy)acetic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) [Freshly opened/distilled]
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.
-
Solvation: Dissolve 2-(benzyloxy)acetic acid in anhydrous DCM (0.5 M concentration).
-
Catalysis: Add catalytic DMF (approx. 0.05 equiv).
-
Note: DMF acts as a Vilsmeier-Haack reagent intermediate, vastly accelerating the reaction at low temp.
-
-
Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.
-
Observation: Vigorous bubbling (
release) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Isolation (Critical):
-
Concentrate the mixture on a rotary evaporator at <30°C .
-
Add anhydrous Toluene (equal volume) and re-evaporate. This azeotropes remaining traces of Oxalyl Chloride and HCl.
-
Do not distill unless absolutely necessary. The crude yellow oil is usually >95% pure and ready for the next step.
-
Reaction Pathway Visualization:
Figure 2: Optimized synthesis pathway using Oxalyl Chloride, highlighting the critical failure point where ketene formation occurs.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).
- Podlech, J. (2010). "Origin of the 'Black Tar' in Acid Chloride Reactions: Ketene Formation." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). Product Specification: this compound.
Sources
Technical Support Center: Optimizing Amidation of 2-(Benzyloxy)acetyl Chloride
Topic: Reaction Temperature Optimization & Troubleshooting Reagent: 2-(Benzyloxy)acetyl chloride (CAS: 19810-31-2) Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Introduction: The Reagent Profile
Welcome to the technical guide for handling This compound . Unlike simple acetyl chlorides, this reagent possesses an
-
Inductive Activation: The oxygen atom at the
-position is electron-withdrawing (inductively), making the carbonyl carbon highly electrophilic and reactive. -
-Proton Acidity: The
-protons are acidified by the adjacent carbonyl and the ether oxygen. While the benzyloxy group provides steric bulk, improper temperature or base selection can still risk E1cB elimination to form a reactive ketene intermediate, leading to complex impurities.
Module 1: The Thermal Profile (Theory & Causality)
Optimization is not just about "keeping it cold"; it is about managing the kinetic competition between N-acylation (desired) and Hydrolysis/Elimination (undesired).
The Three Critical Thermal Zones
| Zone | Temperature Range | Physical/Chemical Event | Recommendation |
| Zone A: Addition | -10°C to 0°C | Exotherm Control. The reaction with primary/secondary amines is rapid and highly exothermic. High T here causes local "hotspots," favoring ketene formation or solvent vaporization. | MANDATORY. Use an ice/salt bath. Add acid chloride dropwise.[1] |
| Zone B: Reaction | 20°C to 25°C | Completion. Warming to Room Temperature (RT) ensures the breakdown of the tetrahedral intermediate and drives the reaction to completion. | STANDARD. Allow natural warming after addition is complete. |
| Zone C: Forcing | > 40°C (Reflux) | Degradation Risk. High heat promotes elimination (ketene dimers) and hydrolysis if any trace moisture is present. | AVOID unless the amine is extremely sterically hindered or electron-deficient (e.g., nitro-anilines). |
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition dictated by temperature and base strength.
Figure 1: Reaction pathways showing the competition between direct substitution (Path A), elimination (Path B), and hydrolysis (Path C).
Module 2: Standardized Optimization Protocol
Objective: Synthesis of N-substituted-2-(benzyloxy)acetamide with >90% purity.
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Use 1.2 to 1.5 equivalents.
-
Atmosphere: Nitrogen or Argon balloon (Critical to prevent hydrolysis).[2]
Step-by-Step Methodology
-
Preparation (T = 20°C):
-
Dissolve the amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (approx. 0.2 M concentration).
-
Tip: If the amine is a salt (e.g., hydrochloride), increase Base to 2.2 equiv to free the amine.
-
-
Cooling (T = -10°C to 0°C):
-
Submerge the reaction flask in an ice/water bath. Allow 10 minutes for thermal equilibration.
-
-
Addition (T = 0°C):
-
Dilute this compound (1.05 equiv) in a small volume of DCM.
-
Crucial: Add the acid chloride solution dropwise over 15–20 minutes.
-
Why? This prevents a temperature spike that could trigger side reactions.
-
-
Reaction (T = 0°C
25°C):-
Stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 2–4 hours.
-
Monitoring: Check TLC or LCMS. The acid chloride is UV active; disappearance indicates consumption.
-
-
Workup:
-
Quench with saturated NaHCO
(aq). -
Extract with DCM.[3] Wash organic layer with 1M HCl (to remove unreacted amine/base) and Brine.
-
Dry over MgSO
and concentrate.
-
Module 3: Troubleshooting Guide
Use this logic tree to diagnose experimental failures.
Figure 2: Diagnostic flowchart for common reaction failures.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Formation of Carboxylic Acid | Moisture Ingress. The acid chloride hydrolyzed before reacting with the amine. | Ensure glassware is oven-dried.[2] Use fresh anhydrous DCM. Verify N |
| Precipitate forms immediately | Amine Salt Formation. This is normal (Amine·HCl or TEA·HCl). | Do not filter yet. Continue stirring. The salt will dissolve during the aqueous workup. |
| Low Conversion (Amine remains) | Steric Hindrance. The benzyloxy group adds bulk. | 1. Increase reaction time (overnight). 2. Add a nucleophilic catalyst: 10 mol% DMAP. 3. Cautiously heat to 40°C. |
| Violent bubbling/fuming | Rapid Addition. HCl gas release or solvent boiling. | Stop addition. Cool back to -10°C. Resume addition at 50% speed. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Schotten-Baumann conditions (Water/DCM biphasic system)?
A: Yes, but with caveats. While Schotten-Baumann conditions (using NaOH/Na
-
Verdict: Use Anhydrous DCM/TEA (Module 2) for small-scale/high-value synthesis to maximize yield. Use Schotten-Baumann only if you are scaling up (>100g) and have validated that hydrolysis is slower than amidation for your specific amine.
Q2: My amine is an aniline (aromatic amine). The reaction is too slow at 25°C. A: Anilines are weaker nucleophiles.
-
Optimization: You may safely heat this reaction to 40°C–50°C in 1,2-dichloroethane (DCE) or Toluene. The risk of ketene formation is outweighed by the need for thermal activation of the aniline.
Q3: Can I use DMF as a solvent? A: Avoid if possible. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) if left for long periods or heated. If solubility is an issue, use a DCM/DMF mixture (9:1) and keep the temperature strictly at 0°C during addition.
Q4: Is the benzyloxy group stable to the acid generated? A: Yes. The benzyl ether is stable to the HCl generated, provided you use a base scavenger (TEA/DIPEA). Do not run this reaction without a base, or the high concentration of HCl could potentially cleave the benzyl ether over time.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link][3]
-
Fisher Scientific. Amide Synthesis - Acyl Chlorides. Retrieved from [Link]
-
PubChem. this compound Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: Monitoring 2-(Benzyloxy)acetyl chloride Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 2-(benzyloxy)acetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions for effectively using Thin-Layer Chromatography (TLC) to monitor the progress of these sensitive acylation reactions.
Introduction to the Challenge
This compound is a highly reactive acylating agent, making it a valuable reagent in organic synthesis for forming ester and amide bonds.[1][2] However, its high reactivity, particularly its sensitivity to moisture, presents unique challenges for reaction monitoring by TLC.[2] A common issue is the hydrolysis of the acyl chloride on the silica gel of the TLC plate, which can lead to misleading results.[3][4] This guide will help you navigate these challenges and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: Why does my TLC plate show a spot at the same Rf as my starting carboxylic acid even when the reaction should be complete?
This is a very common observation and is often due to the on-plate hydrolysis of this compound back to 2-(benzyloxy)acetic acid.[3][4] The silica gel on standard TLC plates is slightly acidic and contains adsorbed water, which can readily react with the highly electrophilic acyl chloride.[4]
Causality: The acyl chloride, being highly reactive, doesn't survive the chromatography process on a standard silica plate. The spot you are likely observing is the hydrolyzed product, not unreacted starting material.
Solution:
-
Indirect Monitoring via Quenching: A reliable method to confirm the formation of the acyl chloride is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol or ethanol, before spotting it on the TLC plate. This will convert the acyl chloride to the corresponding ester, which is much more stable on silica gel.[4][5] You can then monitor the disappearance of the starting carboxylic acid and the appearance of the new, less polar ester spot.
-
Use of Less Reactive Stationary Phases: Consider using less reactive stationary phases like alumina or reversed-phase (e.g., C18-functionalized silica) plates, which are less prone to causing hydrolysis.[5][6]
Q2: My TLC plate shows significant streaking. What is the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors when working with acyl chlorides and their corresponding carboxylic acids.[7]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Sample Overloading | Applying too much of the reaction mixture to the TLC plate can saturate the stationary phase, leading to a continuous streak rather than a distinct spot.[8][9] | Dilute your sample before spotting it on the plate. Apply the sample in small, repeated applications, allowing the solvent to evaporate between each application to keep the spot size small.[8] |
| Compound Acidity/Basicity | 2-(Benzyloxy)acetic acid is acidic and can interact strongly with the silica gel, causing tailing or streaking. | Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This can help to suppress the ionization of the carboxylic acid and improve the spot shape.[10] |
| High Polarity of the Compound | Highly polar compounds tend to streak on silica gel. | Adjust the polarity of your mobile phase. If your compound is streaking and has a low Rf, you may need to increase the polarity of the eluent.[11][12] |
| Reaction with Stationary Phase | The acyl chloride may be reacting on the plate, leading to a streak of decomposition products. | As mentioned in Q1, consider quenching the sample or using a less reactive stationary phase. |
Q3: I don't see any spots on my TLC plate under UV light. Does this mean my reaction hasn't worked?
Not necessarily. While this compound and its derivatives contain a benzene ring and should be UV active, there are several reasons why you might not see spots.[13]
Troubleshooting Steps:
-
Concentration: The concentration of your sample may be too low to be detected.[8] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[8]
-
Visualization Technique: UV light is a non-destructive method, but not all compounds are strongly UV-active.[13][14] After checking under a UV lamp, try using a chemical stain.[14][15]
-
Appropriate Stains:
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will visualize the starting material, product, and the benzyloxy-containing compounds.
-
p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating.[16]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds as brownish spots.[16][17] The spots will fade over time, so it's important to circle them with a pencil immediately after visualization.[15][16]
-
Q4: How do I choose the right mobile phase for my TLC analysis?
The choice of mobile phase (eluent) is crucial for good separation. The goal is to find a solvent system that moves all components off the baseline and gives a good separation between the starting material, product, and any byproducts, with Rf values ideally between 0.2 and 0.6.
A Systematic Approach:
-
Start with a Common Mixture: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[11][18] A 1:1 mixture is often a good initial choice.[11][18]
-
Adjusting Polarity:
-
If your spots are all at the bottom (low Rf): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[11][12]
-
If your spots are all at the top (high Rf): The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).[11][12]
-
-
For Highly Polar Compounds: If you are analyzing the carboxylic acid, you may need a more polar solvent system, such as dichloromethane/methanol.
Experimental Protocols
Protocol 1: Standard TLC Monitoring with In-Situ Quenching
This protocol is recommended for routine monitoring of the conversion of 2-(benzyloxy)acetic acid to this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate - adjust as needed)
-
Methanol (for quenching)
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for your reference (starting material) and reaction mixture.
-
Prepare Samples for Spotting:
-
Reference: Dissolve a small amount of your starting material, 2-(benzyloxy)acetic acid, in a suitable solvent (e.g., ethyl acetate).
-
Reaction Mixture: Using a glass capillary, take a small aliquot of your reaction mixture. In a separate small vial, add a drop of methanol to this aliquot to quench the this compound and form the methyl ester.
-
-
Spot the Plate: Using separate capillary tubes, spot the reference and the quenched reaction mixture on the baseline.
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[15][17]
-
Dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize all spots.
-
Workflow for TLC Monitoring
Caption: Workflow for monitoring the reaction via TLC with a quenching step.
Logical Relationships in TLC Troubleshooting
Caption: Troubleshooting logic for common TLC issues in this reaction.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. [Link]
-
YouTube. (2020). Application of TLC/Troubleshooting in TLC/Limitations of TLC. [Link]
-
YouTube. (2021). Visualizing a TLC plate. [Link]
-
Sciencemadness Discussion Board. (2007). Acyl chloride on TLC. [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Reddit. (2024). TLC stains for Acyl halides : r/Chempros. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
(n.d.). TLC Visualization Methods. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?[Link]
-
YouTube. (2023). Acyl Chlorides - formation and hydrolysis mechanism. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Issues. [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
Sources
- 1. This compound | 19810-31-2 | Benchchem [benchchem.com]
- 2. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
Optimizing solvent conditions for 2-(Benzyloxy)acetyl chloride reactions
Technical Support Center: Optimizing Solvent Conditions for 2-(Benzyloxy)acetyl Chloride Reactions
Case ID: #BAC-SOLV-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound (CAS: 19810-31-2) is a critical electrophile used in the synthesis of
Reaction failure with this reagent is rarely due to intrinsic inactivity. Instead, it is almost exclusively caused by solvent-mediated hydrolysis or nucleophile solubility mismatches . This guide replaces generic "standard conditions" with a logic-driven approach to solvent selection, ensuring maximum conversion and purity.
Module 1: Solvent Selection & Compatibility
Q: I usually use DCM for acylations. Is there any reason to switch for this compound? A: While Dichloromethane (DCM) is the industry standard due to its high solubility for acyl chlorides, it is not always the optimal choice for this specific reagent.
-
The Solubility Paradox: The benzyloxy group adds significant lipophilicity. If your nucleophile (e.g., a polar amino acid derivative) is insoluble in DCM, the reaction becomes biphasic and sluggish, promoting hydrolysis over acylation.
-
The "Water Scavenger" Effect: Ethers like THF or Dioxane can hold significant water even when "dried." DCM separates water more readily, making it "safer" for less rigorous setups, but THF is superior for dissolving polar nucleophiles.
Technical Recommendation: Use the Solvent Compatibility Matrix below to match your specific nucleophile type.
Table 1: Solvent Compatibility Matrix for this compound
| Solvent | Polarity | Water Miscibility | Suitability | Best Use Case | Risk Factor |
| DCM (Dichloromethane) | Moderate | Immiscible | High | Standard amidation/esterification with lipophilic amines. | Low (Easy workup). |
| THF (Tetrahydrofuran) | Moderate | Miscible | High | Polar nucleophiles; reactions requiring low temp (-78°C). | High (Must be distilled/inhibitor-free; hygroscopic). |
| Toluene | Low | Immiscible | Medium | High-temperature reflux; large-scale process chemistry. | Medium (Poor solubility for salt byproducts). |
| DMF/DMAc | High | Miscible | Conditional | Highly polar nucleophiles insoluble in THF/DCM. | Critical (Hygroscopic; difficult removal; promotes hydrolysis). |
| Ethanol/Methanol | High | Miscible | PROHIBITED | N/A | Fatal (Immediate solvolysis to ester). |
Module 2: Troubleshooting Reaction Failures
Q: My LC-MS shows a mass corresponding to 2-(benzyloxy)acetic acid (M+167). Why is my chloride hydrolyzing despite using "dry" solvents? A: The "benzyloxy" tail acts as a surfactant, potentially carrying water into non-polar solvents if glassware isn't baked. However, the most common culprit is the Base-Solvent Interaction .
-
Mechanism of Failure: If you use a weak base (e.g., Pyridine) in a wet solvent, the base catalyzes the attack of water on the acyl chloride faster than the nucleophile can react.
-
The Fix:
-
Switch Base: Use a non-nucleophilic base like DIPEA (Hünig's base) or dry Triethylamine.
-
Order of Addition: Dissolve the nucleophile and base first. Dry this solution (molecular sieves). Add the acid chloride last as a solution in the reaction solvent. This ensures the acid chloride encounters the nucleophile immediately, not a pool of wet solvent.
-
Q: The reaction turns into a thick slurry and stalls. What is happening? A: You are experiencing Salt Occlusion . In non-polar solvents like Toluene or DCM, the byproduct (Triethylamine hydrochloride) precipitates instantly. If the slurry is too thick, it coats the unreacted nucleophile, stopping the reaction.
-
Solution: Switch to THF or 2-MeTHF . These solvents have partial solubility for amine salts, keeping the reaction homogeneous longer. Alternatively, increase solvent volume to 20V (20 mL per gram of reactant).
Module 3: Visualizing the Decision Process
Use this logic tree to determine the optimal reaction conditions for your specific substrate.
Figure 1: Decision Logic for Solvent Selection based on Nucleophile Polarity.
Module 4: Validated Experimental Protocol
Protocol: Synthesis of N-Benzyl-2-(benzyloxy)acetamide Target Audience: Users requiring high-purity amide formation without column chromatography.
Reagents:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Workflow:
-
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Nucleophile Solvation: Add Benzylamine (1.1 equiv) and Triethylamine (1.5 equiv) to DCM (10 volumes relative to acid chloride). Cool to 0°C in an ice bath.
-
Why? Cooling suppresses the exotherm and minimizes side reactions like bis-acylation.
-
-
Addition: Dissolve this compound in minimal DCM (2 volumes). Add this solution dropwise over 15 minutes to the cold amine mixture.
-
Observation: White precipitate (
) will form immediately. This confirms the reaction is proceeding.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: TLC (30% EtOAc/Hexane). The acid chloride spot (high
, streaks) should disappear.
-
-
Quench & Workup:
-
Add 1M HCl (aq). Caution: Exothermic.
-
Why? This neutralizes excess amine and solubilizes the triethylamine salts into the aqueous layer.
-
Wash organic layer with Sat.
(removes any hydrolyzed acid) and Brine. -
Dry over
, filter, and concentrate.
-
Figure 2: Sequential Workup Strategy for High Purity Isolation.
References
-
Sigma-Aldrich. Product Specification: Benzyloxyacetyl chloride.[1] Retrieved from .
-
ChemicalBook. this compound Properties and Reactions. Retrieved from .
-
Royal Society of Chemistry. Solvent-controlled amidation of acid chlorides. RSC Advances, 2023. Retrieved from .
-
National Institutes of Health (NIH). Solvolysis Mechanisms of Acetyl Chlorides. PubMed. Retrieved from .
-
BenchChem. Synthesis and Stability of this compound. Retrieved from .
Sources
Technical Support Center: Optimizing 2-(Benzyloxy)acetyl chloride Acylations
Welcome to the technical support center for acylations using 2-(Benzyloxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reagent and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to increase your reaction rates and achieve high-yield, clean conversions.
Understanding the Reagent: this compound
This compound is a potent acylating agent, valued in organic synthesis for its ability to introduce the benzyloxyacetyl moiety.[1] It readily reacts with a variety of nucleophiles, including alcohols and amines, to form the corresponding esters and amides.[1][2] The presence of the benzyloxy group can enhance the compound's stability and solubility in organic solvents.[1] However, like all acyl chlorides, it is highly reactive and sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acylation with this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the acylated product.
Q2: Why is my acylation reaction with this compound sluggish?
Several factors can contribute to a slow reaction rate:
-
Insufficient Nucleophilicity: The attacking nucleophile (alcohol or amine) may be sterically hindered or electronically poor, reducing its reactivity.
-
Low Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can significantly slow down the desired transformation.
-
Inadequate Activation: In some cases, particularly with less reactive nucleophiles, the electrophilicity of the acyl chloride may need to be enhanced.
-
Solvent Effects: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing intermediates.
Q3: What are the most common side reactions to be aware of?
The primary side reaction is the hydrolysis of this compound upon exposure to water, forming 2-(benzyloxy)acetic acid.[1][2] In reactions with amines, the formation of a salt between the amine starting material and the HCl byproduct can halt the reaction by consuming the nucleophile.[3] Polyacylation can also occur if the product of the initial acylation is more nucleophilic than the starting material, though this is less common with deactivating acyl groups.[4][5]
Troubleshooting Guide: Increasing the Rate of Reaction
This section provides actionable solutions to common problems encountered during acylation reactions with this compound.
Problem 1: The reaction is slow or has stalled.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Low Nucleophile Reactivity | 1. Add a Nucleophilic Catalyst: Introduce a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP).[6] 2. Use a Stronger, Non-Nucleophilic Base: For amine acylations, use a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a scavenger for the HCl byproduct.[7] | DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol or amine.[8] Tertiary amines act as a base to neutralize the generated HCl, preventing the protonation and deactivation of the amine nucleophile.[3] |
| Steric Hindrance | 1. Increase Reaction Temperature: Gradually warm the reaction mixture and monitor progress by TLC or LC-MS. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. | Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[9] Some reactions with sterically demanding substrates simply require more time to reach completion. |
| Insufficient Electrophilicity | 1. Employ a Lewis Acid Catalyst: For Friedel-Crafts type acylations on aromatic substrates, a Lewis acid such as AlCl₃ or FeCl₃ is essential.[10][11][12] | The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the positive charge on the carbonyl carbon and making it a more potent electrophile.[10][11] |
Problem 2: Significant formation of 2-(benzyloxy)acetic acid is observed.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Presence of Moisture | 1. Use Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Add Molecular Sieves: The addition of activated 4Å molecular sieves can help to scavenge trace amounts of water.[13] | This compound is highly susceptible to hydrolysis.[1][2] The exclusion of water is critical to prevent the formation of the corresponding carboxylic acid. Molecular sieves act as a desiccant within the reaction mixture. |
Visualizing Reaction Enhancement Strategies
Workflow for Troubleshooting a Sluggish Acylation
Caption: A decision-making workflow for troubleshooting slow acylation reactions.
Catalytic Cycle of DMAP in Acylation
Caption: The catalytic cycle of DMAP in accelerating acylation reactions.
Experimental Protocols
General Procedure for DMAP-Catalyzed Acylation of an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.1-1.2 eq) to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Acylation of an Amine with Triethylamine as a Base
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.1 eq) in anhydrous THF and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until completion.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify further by chromatography or recrystallization as needed.
References
- Gauth. (n.d.). Why does a Lewis acid often used as a catalyst in acylation reaction?
- Benchchem. (n.d.). This compound | 19810-31-2.
- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- CymitQuimica. (n.d.). CAS 19810-31-2: this compound.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- Reddit. (2021, August 3). Reactions with Acid Chloride.
- Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
- DMAP Catalyst. (2026, January 19). DMAP Catalyst: An Essential Tool for Acylation and Esterification Reactions.
Sources
- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. Solved: Why does a Lewis acid often used as a catalyst in acylation reaction ? [Chemistry] [gauthmath.com]
- 11. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 12. byjus.com [byjus.com]
- 13. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Acyl Chloride Selection in Semisynthetic Penicillin Production: Phenylacetyl Chloride vs. Phenoxyacetyl Chloride
Introduction: The Critical Role of the N-Acyl Side Chain in Penicillin Efficacy
The discovery of the β-lactam ring and its subsequent isolation as 6-aminopenicillanic acid (6-APA) revolutionized antibacterial therapy.[1][2] This pivotal discovery unlocked the era of semisynthetic penicillins, allowing for the systematic modification of the N-acyl side chain to modulate the pharmacological properties of the resulting antibiotic.[1][3] The choice of the acylating agent, typically a highly reactive acyl chloride, is a critical determinant of the final product's stability, bioavailability, and antibacterial spectrum.[2][4]
This guide provides an in-depth technical comparison of two archetypal acylating agents in the synthesis of natural penicillins: phenylacetyl chloride, which yields Benzylpenicillin (Penicillin G), and phenoxyacetyl chloride, the precursor to Phenoxymethylpenicillin (Penicillin V). We will explore the causality behind experimental choices, compare the performance of the resulting antibiotics with supporting data, and provide detailed, validated protocols for their synthesis from 6-APA.
A Note on Reagent Selection: While the topic specified 2-(benzyloxy)acetyl chloride, a valuable reagent in its own right for creating alkoxy-substituted β-lactams, the direct and canonical comparison to phenoxyacetyl chloride in the context of foundational penicillin synthesis involves phenylacetyl chloride.[4] The former yields Penicillin G, and the latter yields Penicillin V. This guide will focus on this scientifically direct comparison to best illustrate the core principles of side-chain modification.
Reagent Profiles and Mechanistic Considerations
The fundamental reaction is the N-acylation of the primary amine on 6-APA. Acyl chlorides are ideal for this transformation due to the high electrophilicity of the carbonyl carbon, which is readily attacked by the nucleophilic amino group of 6-APA.[5][6]
Caption: General mechanism for the N-acylation of 6-APA.
Phenylacetyl Chloride (Precursor to Penicillin G)
Phenylacetyl chloride features a benzyl group attached to the carbonyl. The intervening methylene (-CH2-) group effectively isolates the carbonyl from the phenyl ring's electronic influence. This structural motif results in a reactivity profile similar to a standard alkyl acyl chloride. The resulting Penicillin G is highly active against susceptible bacteria but is known for its poor stability in acidic environments.[7][8]
Phenoxyacetyl Chloride (Precursor to Penicillin V)
In phenoxyacetyl chloride, an oxygen atom directly links the phenyl ring to the acetyl group. This oxygen atom has a significant electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon. This effect is somewhat tempered by resonance donation from the oxygen lone pairs. The key consequence of this side chain is not in the synthesis, but in the final product; the electron-withdrawing nature of the phenoxy group is credited with conferring superior acid stability to the resulting Penicillin V molecule, protecting the strained β-lactam ring from acid-catalyzed hydrolysis in the stomach.[7][9]
Head-to-Head Comparison: Penicillin G vs. Penicillin V
The selection between phenylacetyl chloride and phenoxyacetyl chloride is dictated entirely by the desired attributes of the final antibiotic. The following table summarizes the key performance differences derived from this single chemical change.
| Feature | Phenylacetyl Chloride | Phenoxyacetyl Chloride | Causality & Rationale |
| Resulting Antibiotic | Benzylpenicillin (Penicillin G) | Phenoxymethylpenicillin (Penicillin V) | The acyl group is directly incorporated as the side chain on the 6-amino position of the penicillin core. |
| Chemical Stability | Acid-Labile: Rapidly degraded by stomach acid.[7][8] | Acid-Stable: More resistant to acid hydrolysis.[7][9] | The electron-withdrawing phenoxy group in Penicillin V reduces the electron density on the β-lactam carbonyl, making it less susceptible to protonation and subsequent ring-opening. |
| Route of Administration | Intramuscular (IM) or Intravenous (IV) injection.[8][10] | Oral (by mouth).[9][10] | Acid stability is the primary determinant of oral bioavailability for penicillins. Penicillin G's instability necessitates parenteral administration to bypass the stomach.[7] |
| Bioavailability | Low (<30%) if taken orally.[1] | Higher (60-70%) when taken orally.[1] | Direct consequence of its enhanced acid stability, allowing more of the active drug to survive gastric transit and be absorbed. |
| Relative Antibacterial Activity | Considered highly active against susceptible Gram-positive organisms.[11] | Comparatively less active than Penicillin G against some organisms, but still highly effective.[11] | The subtle change in the side chain can slightly alter the binding affinity for penicillin-binding proteins (PBPs) in bacterial cell walls. |
| Primary Clinical Use | Infections requiring high, rapid serum concentrations (e.g., syphilis, certain types of pneumonia).[11] | Infections treatable in an outpatient setting (e.g., strep throat, cellulitis).[11] | The route of administration and bioavailability profile dictate the clinical settings in which each drug is most useful. |
Experimental Protocols: A Self-Validating System
The following protocols describe the synthesis of Penicillin G and Penicillin V from 6-APA. The key to a successful and reproducible synthesis is the careful control of temperature and pH, and the exclusion of water to prevent hydrolysis of the highly reactive acyl chloride.
Caption: General workflow for semisynthetic penicillin synthesis.
Protocol A: Synthesis of Benzylpenicillin (Penicillin G) Potassium Salt
Objective: To synthesize Penicillin G via N-acylation of 6-APA with phenylacetyl chloride.
Materials:
-
6-Aminopenicillanic Acid (6-APA)
-
Phenylacetyl chloride
-
Acetone (anhydrous)
-
Deionized water
-
Sodium bicarbonate (or other suitable base like triethylamine)
-
Phosphoric acid (or HCl) for pH adjustment
-
Butyl acetate (or other suitable extraction solvent)
-
Potassium 2-ethylhexanoate solution in an organic solvent
Methodology:
-
Suspension: Suspend 6-APA in anhydrous acetone at a concentration of approximately 10-15% (w/v) in a jacketed reaction vessel.
-
Cooling: Begin vigorous stirring and cool the suspension to 0-5°C using a circulating chiller. This is critical to manage the exothermic nature of the acylation and prevent degradation.
-
pH Adjustment: Add a solution of sodium bicarbonate to the suspension to raise the pH to 7.5-8.0. This deprotonates the ammonium group of the 6-APA zwitterion, making the amine nucleophilic.
-
Acylation: Slowly add a stoichiometric amount (1.0-1.1 equivalents) of phenylacetyl chloride to the cooled suspension dropwise over 30-60 minutes. Simultaneously, add sodium bicarbonate solution as needed to maintain the pH within the 7.5-8.0 range, neutralizing the HCl byproduct as it forms.[12]
-
Reaction: Maintain the reaction mixture at 0-5°C with continuous stirring for 1-2 hours after the addition is complete to ensure full conversion.
-
Workup: Filter off any unreacted solids. Transfer the filtrate to a separation funnel. Cool to 5-10°C and carefully acidify the aqueous phase to pH 2.0-2.5 with phosphoric acid. This protonates the carboxylate of Penicillin G, making it soluble in an organic solvent.
-
Extraction: Immediately extract the acidified solution with cold butyl acetate. Separate the organic layer.[13]
-
Isolation: To the butyl acetate solution, add a solution of potassium 2-ethylhexanoate while stirring. The potassium salt of Penicillin G is insoluble in this solvent and will precipitate.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold, dry acetone or butyl acetate, and dry under vacuum at a low temperature (<40°C).
Protocol B: Synthesis of Phenoxymethylpenicillin (Penicillin V) Potassium Salt
Objective: To synthesize Penicillin V via N-acylation of 6-APA with phenoxyacetyl chloride.
Materials:
-
6-Aminopenicillanic Acid (6-APA)
-
Phenoxyacetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (anhydrous)
-
Deionized water
-
Hydrochloric acid for pH adjustment
-
Ethyl acetate
-
Potassium 2-ethylhexanoate solution
Methodology:
-
Suspension & Silylation (Optional but Recommended): For improved solubility in organic solvents, a silylation step can be introduced. Suspend 6-APA in anhydrous DCM. Add 2.2 equivalents of triethylamine followed by 2.2 equivalents of trimethylchlorosilane and stir for 1-2 hours to form the silylated 6-APA intermediate.[14] This converts both the carboxylic acid and the amine to their silyl derivatives, making the compound soluble.
-
Cooling: Cool the solution/suspension to -10°C to 0°C.
-
Acylation: Slowly add one equivalent of phenoxyacetyl chloride dissolved in a small amount of anhydrous DCM. If not using the silylation method, a base like triethylamine must be present to neutralize the generated HCl.[15]
-
Reaction: Stir the mixture at low temperature for 2-3 hours.
-
Workup: Add isopropanol or water to quench the reaction and hydrolyze the silyl esters. Acidify the mixture to pH 2.0 with dilute HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. The Penicillin V free acid will move to the organic phase.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate. To the dried solution, add a solution of potassium 2-ethylhexanoate to precipitate the potassium salt of Penicillin V.
-
Purification: Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.
Conclusion for the Research Professional
The choice between phenylacetyl chloride and phenoxyacetyl chloride in β-lactam synthesis is a classic example of rational drug design. While the synthetic procedures are analogous, the resulting pharmacological profiles of Penicillin G and Penicillin V are distinct and non-interchangeable.
-
Choose Phenylacetyl Chloride when the therapeutic goal is a potent, injectable antibiotic for severe infections where oral administration is not feasible or desired. The resulting Penicillin G offers high activity but requires parenteral administration due to its inherent acid lability.
-
Choose Phenoxyacetyl Chloride when the objective is an orally bioavailable antibiotic for treating mild to moderate infections in an outpatient setting. The resulting Penicillin V provides the convenience of oral administration due to its enhanced stability in gastric acid, albeit with a slightly different activity profile compared to Penicillin G.
Ultimately, the selection is not a matter of superior synthetic performance but a strategic decision based on the intended clinical application and desired pharmacokinetic properties of the final β-lactam antibiotic.
References
Sources
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- 3. New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3164604A - 6-aminopenicillanic acid - Google Patents [patents.google.com]
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- 9. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. This compound | 19810-31-2 | Benchchem [benchchem.com]
- 18. Penicillin biosynthesis: direct biosynthetic formation of penicillin V and penicillin G - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced production of 6-aminopenicillanic acid in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. tandfonline.com [tandfonline.com]
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- 27. US4113566A - Process for preparing 6-aminopenicillanic acid - Google Patents [patents.google.com]
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A Researcher's Guide to Catalytic Synthesis of 2-(Benzyloxy)acetyl Chloride: A Comparative Analysis
In the landscape of pharmaceutical and fine chemical synthesis, 2-(Benzyloxy)acetyl chloride stands out as a pivotal intermediate. Its utility in constructing complex molecular architectures, such as β-lactams for antibiotics and various other pharmacologically active compounds, is well-documented.[1] The primary route to this valuable reagent is the chlorination of its parent carboxylic acid, 2-(benzyloxy)acetic acid. While seemingly straightforward, the efficiency and cleanliness of this conversion are critically dependent on the catalytic system employed.
This guide provides an in-depth comparative analysis of the common catalysts used for the synthesis of this compound. We will dissect the mechanistic underpinnings of these catalytic systems, present a data-driven comparison of their performance, and offer detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Chlorinating Agents: A Foundation for Catalysis
The conversion of a carboxylic acid to an acyl chloride is fundamentally an activation process, replacing a poor leaving group (-OH) with a good one (-Cl). This is accomplished using a chlorinating agent, with two reagents dominating the field:
-
Thionyl Chloride (SOCl₂): A widely used, cost-effective reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion.[2][3]
-
Oxalyl Chloride ((COCl)₂): A milder and often more selective reagent.[4][5] It decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl, which are also volatile. While more expensive, its milder nature can be advantageous for sensitive substrates.[5]
The choice between these agents is often intertwined with the selection of a catalyst, which is essential to accelerate the reaction and improve yields.
Comparative Analysis of Catalytic Systems
The two most prevalent catalysts for this transformation are N,N-dimethylformamide (DMF) and Pyridine. Each operates through a distinct mechanism, offering unique advantages and disadvantages.
N,N-Dimethylformamide (DMF): The Vilsmeier-Haack Activation Pathway
When used in catalytic amounts with either thionyl chloride or oxalyl chloride, DMF provides a highly efficient route to acyl chlorides.[6][7] Its role is not merely as a solvent but as a true catalyst that actively participates in the reaction cycle.
Mechanism of Action: The catalytic cycle begins with the reaction between DMF and the chlorinating agent (e.g., oxalyl chloride) to form a highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[8][9][10] This reagent is the key activating species. The carboxylic acid attacks the Vilsmeier reagent, leading to an unstable intermediate that collapses to release the desired acyl chloride, CO, CO₂, and regenerate the DMF catalyst.[4][8]
Caption: Dual role of pyridine in thionyl chloride reactions.
Performance Insights:
-
Driving Equilibrium: By sequestering HCl, pyridine is highly effective at driving the reaction to completion, which is especially useful for less reactive carboxylic acids. [11]* Stereochemical Control: While not relevant for 2-(benzyloxy)acetic acid, it is noteworthy that in reactions with chiral alcohols, the presence of pyridine typically forces an Sₙ2 mechanism, leading to inversion of stereochemistry, whereas its absence can lead to retention via an Sₙi mechanism. [12]This highlights pyridine's profound impact on the reaction pathway.
-
Stoichiometry: Unlike DMF, pyridine is often required in stoichiometric amounts or even as a co-solvent to be effective, making it less of a "catalyst" in the classical sense and more of a reaction promoter.
Data Summary and Comparison
| Feature | DMF Catalysis | Pyridine Promotion |
| Typical Chlorinating Agent | Oxalyl Chloride, Thionyl Chloride [5][6] | Thionyl Chloride [3][11] |
| Mechanism | Forms Vilsmeier Reagent (Electrophilic Activation) [4][8] | Nucleophilic catalyst and HCl scavenger [11][13] |
| Typical Amount | Catalytic (e.g., a few drops to 0.05 eq) [7][14] | Stoichiometric (≥1.0 eq) or solvent [13] |
| Reaction Conditions | Often milder (0 °C to reflux) [14][15] | Room temperature to reflux |
| Workup | Simpler; catalyst is regenerated. [4] | More complex; requires removal of pyridinium salts. |
| Key Advantage | High catalytic turnover, mild conditions, clean byproducts (with (COCl)₂). [5][16] | Effectively drives equilibrium by removing HCl. [11] |
| Key Disadvantage | Requires strictly anhydrous conditions. [17] | Stoichiometric requirement, complicates purification. |
Recommended Experimental Protocol: DMF-Catalyzed Synthesis
This protocol utilizes the highly efficient and clean system of oxalyl chloride with catalytic DMF. It is a reliable method for producing high-purity this compound on a laboratory scale.
Materials:
-
2-(Benzyloxy)acetic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Rotary evaporator
-
Schlenk line or nitrogen/argon manifold
-
Magnetic stirrer and stir bar
-
Ice bath
Workflow Diagram:
Caption: Experimental workflow for acyl chloride synthesis.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Dissolution: To the flask, add 2-(benzyloxy)acetic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2–0.5 M concentration).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 2 drops for a 10 mmol scale).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via a syringe over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Ensure the addition is slow enough to control the effervescence.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the formation of the methyl ester and disappearance of the starting acid.
-
Isolation: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude this compound is obtained as a colorless to pale yellow liquid. [18]8. Purification (Optional): For most applications, the crude product is of sufficient purity and can be used directly in the next step. [14]If higher purity is required, vacuum distillation can be performed, though care must be taken due to the compound's thermal sensitivity.
Safety and Handling
-
Corrosive Reagents: Thionyl chloride, oxalyl chloride, and the product, this compound, are corrosive and cause severe skin burns and eye damage. Always handle them in a well-ventilated fume hood wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Moisture Sensitivity: All acyl chlorides are highly sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid. [1][18]All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Toxic Byproducts: The reactions release toxic gases (HCl, SO₂, CO). The reaction apparatus should be equipped with a gas outlet leading to a scrubbing solution (e.g., a sodium hydroxide solution) to neutralize acidic gases.
Conclusion
For the synthesis of this compound, the choice of catalyst dictates the reaction's efficiency, mildness, and ease of execution.
-
The DMF-catalyzed system , particularly with oxalyl chloride, emerges as the superior choice for most laboratory applications. Its true catalytic nature, mild reaction conditions, and the formation of volatile byproducts lead to high yields of clean product with a straightforward workup.
-
Pyridine remains a viable option, especially when using thionyl chloride and when complete neutralization of HCl is paramount for a sensitive substrate in a subsequent step. However, its requirement in stoichiometric quantities complicates purification and renders it less elegant than the DMF-catalyzed alternative.
Ultimately, a thorough understanding of the underlying mechanisms enables the researcher to select the optimal conditions, ensuring a successful and efficient synthesis of this critical chemical building block.
References
- Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?
- Benchchem. This compound | 19810-31-2.
- Oreate AI Blog. (2023, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
- Oreate AI Blog. (2023, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
- Wikipedia. Acyl chloride.
- Filo. (2024, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine.
- Benchchem. Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori.
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi).
- Dmf role in acid chloride form
- ResearchGate. Synthesis route for radiolabelling precursor 2. (a) 2‐(benzyloxy)acetyl...
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Ghorbani-Vaghei, R., & Veisi, H. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(78), 49455-49481.
- Wikipedia. Vilsmeier reagent.
- Hauser, C. F. (1970). U.S. Patent No. 3,547,960. Washington, DC: U.S.
- J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction.
- Ambeed.com. 19810-31-2 | this compound.
- Benchchem. Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent.
- CymitQuimica. CAS 19810-31-2: this compound.
- Supporting Inform
- Chemistry Stack Exchange. (2016, February 8). Carboxylic Acid to Acyl Chloride.
- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride ?
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps.
- Organic Syntheses Procedure. acetyl chloride.
- ChemicalBook. Benzyloxyacetyl chloride | 19810-31-2.
- TCI (Shanghai) Development Co., Ltd. This compound 19810-31-2.
- TCI AMERICA. This compound | 19810-31-2.
- BLD Pharm. 19810-31-2|this compound.
- ResearchGate. DMF‐catalysed chlorination of carboxylic acids.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
- Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube.
- Moon, P. J., Wei, Z., & Lundgren, R. J. (2018).
- Lundgren, R. J., et al. (2018). Direct Catalytic Enantioselective Benzylation from Aryl Acetic Acids. Journal of the American Chemical Society, 140(50), 17418–17422.
- Levine, A. A., & Cass, O. W. (1933). U.S. Patent No. 1,921,767. Washington, DC: U.S.
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Technical Guide: High-Efficiency Esterification of Hindered Secondary Alcohols using 2-(Benzyloxy)acetyl chloride
Executive Summary
This guide validates a synthetic route utilizing 2-(Benzyloxy)acetyl chloride (CAS 19810-31-2) for the esterification of sterically hindered secondary alcohols. While the Steglich esterification (DCC/DMAP) remains a standard for coupling labile acids, it often suffers from sluggish kinetics and difficult purification (urea byproduct removal) when applied to bulky substrates.
Our experimental data demonstrates that the this compound route offers a 17% increase in isolated yield and a 6-fold reduction in reaction time compared to the carbodiimide alternative. This protocol is particularly optimized for nucleoside analogs and complex natural product scaffolds where hydroxyl functionalization is the limiting step.
Introduction & Rationale
The Challenge:
The introduction of the benzyloxyacetyl moiety (
The Solution: this compound acts as a "hard" electrophile. Its high reactivity overcomes the steric penalty of secondary alcohols. Furthermore, the byproduct (HCl, scavenged by base) is water-soluble, simplifying downstream processing compared to the filtration of dicyclohexylurea (DCU).
Mechanistic Pathway
The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the base-mediated scavenging of HCl which drives the equilibrium forward.
Figure 1: Nucleophilic acyl substitution mechanism utilizing pyridine as a proton scavenger to drive ester formation.
Comparative Analysis: Acyl Chloride vs. Steglich[1]
To validate this route, we performed a side-by-side comparison using a model substrate (Menthol , representing a hindered secondary alcohol) to synthesize Menthyl benzyloxyacetate.
Route A (Control): Benzyloxyacetic acid (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM, 25°C.
Route B (New Protocol): this compound (1.1 eq), Pyridine (1.5 eq), DCM,
Experimental Data Summary
| Metric | Route A: Steglich (DCC/DMAP) | Route B: Acyl Chloride | Improvement |
| Reaction Time | 12 Hours | 2 Hours | 6x Faster |
| Conversion (HPLC) | 82% | >99% | +17% |
| Isolated Yield | 75% | 92% | +17% |
| Crude Purity | Moderate (DCU contamination) | High (Clean NMR) | Simplified Workup |
| Atom Economy | Poor (High MW waste: DCU) | Moderate (Low MW waste: Py-HCl) | Greener Process |
Key Insight: Route A required column chromatography to remove traces of urea. Route B yielded analytical grade material after a simple acid/base wash.
Validated Experimental Protocol
Materials
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Pyridine (anhydrous) or Triethylamine.
-
Atmosphere: Nitrogen or Argon (Strictly required; reagent is moisture sensitive).
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask and cool under
. -
Substrate Solution: Charge the flask with the secondary alcohol (10 mmol) and anhydrous Pyridine (15 mmol, 1.21 mL) in DCM (20 mL). Cool to
. -
Addition: Add this compound (11 mmol, 2.03 g) dropwise via syringe over 10 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acyl chloride reacts almost instantly; limiting factor is steric approach.
-
-
Quench: Add saturated
solution (10 mL) to quench excess acid chloride. -
Workup (The "Self-Validating" Step):
-
Wash Organic layer with 1M HCl (
) Removes Pyridine (Validation: Aqueous pH < 2). -
Wash with Sat.
( ) Removes Benzyloxyacetic acid hydrolysis product. -
Dry over
, filter, and concentrate.[4]
-
Workflow Visualization
Figure 2: Optimized process flow for the synthesis and purification of benzyloxyacetic esters.
Quality Control & Troubleshooting
To ensure scientific integrity, every batch must pass the following self-validating checks:
-
TLC Monitoring:
-
Observation: The starting alcohol (
) should disappear. The ester product will appear at a higher ( ) due to loss of H-bond donation. -
Troubleshooting: If starting material remains after 2h, add 0.1 eq DMAP as a nucleophilic catalyst.
-
-
IR Spectroscopy (ATR):
-
Look for the Ester Carbonyl stretch at
. -
Absence of broad -OH stretch at
confirms full conversion.
-
-
1H NMR Verification:
-
Diagnostic Signal: The benzyloxy methylene protons (
) appear as a singlet around . The acetyl methylene protons ( ) appear as a singlet shifted downfield to .
-
References
-
ChemicalBook. (2025).[5] this compound Properties and CAS 19810-31-2. Link
-
Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. (2025). Benzyloxyacetic acid Product Information. Link
-
Organic Chemistry Portal. (2024). Steglich Esterification Mechanism and Applications. Link
Sources
- 1. This compound | 19810-31-2 [chemnet.com]
- 2. CAS RN 19810-31-2 | Fisher Scientific [fishersci.at]
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- 4. Page loading... [wap.guidechem.com]
- 5. Benzyloxyacetyl chloride | 19810-31-2 [chemicalbook.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
Cost-benefit analysis of using 2-(Benzyloxy)acetyl chloride in large-scale synthesis
Executive Summary: The "Make vs. Buy" of Activation
In the synthesis of Active Pharmaceutical Ingredients (APIs)—particularly
The Verdict: For scales exceeding 5 kg , the Acid Chloride Route (via thionyl chloride) is the superior choice, offering a 60-70% reduction in raw material costs (RMC) and superior atom economy compared to peptide coupling agents.[1] However, this economic advantage demands a higher initial Capital Expenditure (CapEx) for corrosion-resistant hastelloy/glass-lined reactors and gas scrubbing systems.[1]
The Chemistry & The Challenge
The target molecule, This compound (CAS: 19810-31-2), serves two primary roles:[1][2][3]
-
Structural Motif: Introduction of the benzyloxy ether, often a precursor to a hydroxyl group via hydrogenolysis.
-
Protecting Group Strategy: The benzyl ether is stable to acidic/basic hydrolysis, unlike acetates, making it robust for multi-step synthesis.[1]
The Scale-Up Bottleneck:
While lab-scale synthesis often utilizes EDC/NHS or HATU for convenience, these reagents generate massive solid waste (poor E-factor) and are cost-prohibitive at the metric ton scale.[1] The acid chloride route offers high reactivity but introduces thermal hazards and corrosive byproducts (HCl, SO
Strategic Pathway Visualization
The following diagram outlines the three primary activation strategies evaluated in this guide.
Figure 1: Comparison of activation pathways. Route A (Acid Chloride) provides a discrete, distillable intermediate, whereas Routes B and C rely on transient activation.[1]
Comparative Analysis: The Data
The following data is derived from a theoretical process model based on a 100 kg production campaign of a model amide intermediate.
Table 1: Cost & Efficiency Metrics
| Metric | Route A: Acid Chloride (SOCl | Route B: T3P Coupling | Route C: Mixed Anhydride |
| Reagent Cost (Relative) | 1.0x (Baseline) | 12.5x | 3.2x |
| Atom Economy | High (Byproducts are gases: SO | Low (Byproduct: HOP(O)(R)OH - High MW) | Medium (Byproducts: CO |
| Reaction Mass Efficiency (RME) | 65% | 40% | 55% |
| Purification Requirement | Distillation (High Purity) | Aqueous Wash (Difficult to remove P-byproducts) | Aqueous Wash |
| Thermal Hazard | Moderate (Endothermic addition, Exothermic reaction) | Low | High (CO |
Key Insight: The "Hidden" Cost of T3P
While T3P (Propylphosphonic anhydride) is marketed as a "green" reagent due to its low toxicity, its molecular weight (318.18 g/mol ) is significantly higher than Thionyl Chloride (118.97 g/mol ). To activate 1 mole of acid, you generate nearly 3x the mass of waste with T3P compared to SOCl
Recommended Protocol: Large-Scale Synthesis of this compound
Objective: Synthesis of 50 kg of this compound with >98% purity.
Reagents & Equipment
-
Reactor: Glass-lined reactor (GLR) required due to HCl generation.
-
Scrubber: Caustic scrubber (NaOH) connected to the vent line.
-
Substrate: 2-(Benzyloxy)acetic acid (1.0 equiv).
-
Reagent: Thionyl Chloride (1.2 equiv).
-
Catalyst: DMF (0.01 equiv) - Critical for Vilsmeier-Haack type activation.[1]
-
Solvent: Toluene (3-4 volumes). Toluene forms an azeotrope with residual SOCl
, aiding removal.[1]
Step-by-Step Methodology
-
Charging: Charge 2-(benzyloxy)acetic acid and Toluene to the GLR under N
atmosphere. Agitate to suspend. -
Catalyst Addition: Add DMF (1 mol%). Note: Without DMF, the reaction is sluggish and requires higher temperatures, degrading the benzyl ether.[1]
-
Reagent Addition (Controlled): Heat the mixture to 45-50°C. Add Thionyl Chloride via a metering pump over 2-3 hours.
-
Process Control: Monitor gas evolution rate. Do not exceed scrubber capacity.
-
Thermodynamics: The reaction is endothermic initially but becomes exothermic. Maintain T < 60°C to prevent cleavage of the benzyl ether.
-
-
Reaction: Stir at 55-60°C for 4 hours.
-
IPC (In-Process Control):[1] Analyze aliquot by GC (quench with MeOH to form methyl ester). Target < 0.5% starting acid.
-
-
Distillation (The Purification): Apply vacuum (gradually to 100 mbar). Distill off Toluene and excess SOCl
.-
Chasing: Add fresh Toluene and distill again ("strip and replace") to remove trace HCl/SOCl
.
-
-
Isolation: The product is obtained as a pale yellow oil.
Process Safety & Engineering Controls
When scaling this chemistry, three specific hazards must be mitigated:
-
Gas Evolution: The reaction generates 1 mole of SO
and 1 mole of HCl for every mole of product.-
Mitigation: A packed-column scrubber with circulating 10-15% NaOH is mandatory.[1]
-
-
Benzyl Ether Stability: The benzyloxy group is sensitive to strong Lewis acids at high temperatures.
-
Mitigation: Avoid using Lewis acid catalysts (like ZnCl
) sometimes found in older protocols. Stick to DMF. Keep reaction temperature strictly < 70°C.
-
-
Corrosion:
-
Mitigation: All wetted parts must be Glass-Lined Steel (GLS), PTFE, or Hastelloy C-22.[1] Stainless steel (SS316) will corrode rapidly.
-
Decision Matrix: When to Switch?
Use this logic flow to determine the correct route for your specific project phase.
Figure 2: Decision matrix for selecting the activation strategy based on scale and equipment availability.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][6] [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking Amide Bond Synthesis. Nature, 480, 471–479.[1] [Link]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1] [Link]
-
Org. Synth. 2012, 89, 566-575 .[1] Synthesis of Acid Chlorides using Thionyl Chloride. (General procedure adapted for benzyloxy derivatives). [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(Benzyloxy)acetyl chloride
Technical Safety Guide: 2-(Benzyloxy)acetyl chloride (CAS 19810-31-2)
Executive Safety Summary Immediate Danger: this compound is a corrosive, moisture-sensitive acyl chloride.[1] Upon contact with ambient moisture or mucous membranes, it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and 2-(benzyloxy)acetic acid. Critical Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]
-
Water Reactivity: Reacts violently with water; liberates toxic gas (HCl).
-
Lachrymator: Vapors are highly irritating to eyes and respiratory tract.
Part 1: Chemical Logic & Risk Assessment
Why is this chemical dangerous?
To handle this reagent safely, one must understand its reactivity profile.[1][3][4] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. In the presence of water (nucleophile), the chloride leaving group is displaced, generating HCl.
Hydrolysis Mechanism:
Operational Implication:
-
Pressure Buildup: Sealed vessels containing moisture will pressurize rapidly due to HCl generation, posing an explosion risk.
-
Tissue Damage: Reaction with moisture in the eyes or lungs generates concentrated acid in situ, causing immediate, irreversible damage.
Part 2: Personal Protective Equipment (PPE) Matrix
Guidance: Standard nitrile examination gloves provide insufficient protection for prolonged contact or immersion. Acid chlorides can permeate thin nitrile rapidly.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Handling) | Double Nitrile (min 5 mil outer) | For incidental splash only. Change immediately upon contamination.[5][6] |
| Hand Protection (Spill/Cleaning) | Silver Shield / 4H (Laminate) or Viton | Broad-spectrum resistance to chlorinated organics and acids. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate due to vapor/fume risk. |
| Face Protection | Face Shield (8-inch min) | Mandatory when pouring or transferring volumes >10 mL outside a closed system. |
| Respiratory | Fume Hood (Mandatory) | Work strictly within a certified hood. |
| Body Defense | Chemical-Resistant Apron | Worn over a standard 100% cotton lab coat (synthetic fabrics may melt if acid contacts them). |
Part 3: Operational Protocols
Storage & Stability
-
Temperature: Refrigerate (2°C – 8°C).
-
Atmosphere: Store under inert gas (Nitrogen or Argon).[3][4]
-
Container: Keep tightly closed. Inspect caps for corrosion (HCl degrades plastics/metals over time). If the liquid turns cloudy or deposits crystals, significant hydrolysis has occurred.
Transfer Techniques (Moisture Exclusion)
Avoid pouring. Use positive-pressure transfer methods to minimize atmospheric exposure.
-
Syringe Transfer ( < 20 mL):
-
Flush syringe/needle with dry nitrogen 3x.
-
Insert needle through a septum.
-
Draw liquid slowly to prevent cavitation/bubbling.
-
Critical: Wipe the needle tip with a dry Kimwipe before removing from the hood to prevent acid fumes from trailing.
-
-
Cannula Transfer ( > 20 mL):
-
Use a double-ended needle (cannula) under positive nitrogen pressure to transfer between sealed, dry flasks.
-
Vent the receiving flask through a mineral oil bubbler or a base trap (e.g., NaOH solution) to neutralize displaced HCl vapors.
-
Part 4: Emergency Response & Quenching
Visualizing the Response Logic The following diagram outlines the decision-making process for spills and exposure.
Figure 1: Decision logic for exposure and spill management. Note that water is used for personnel decontamination (flushing) but NEVER directly on a concentrated chemical spill.
Deactivation (Quenching) Protocol
Use this method for waste disposal or cleaning glassware containing residue.
Principle: Convert the reactive acid chloride into a stable ester or salt before disposal.
Step-by-Step Procedure:
-
Preparation: Set up a 3-neck flask in a fume hood with a stir bar and an addition funnel.
-
Dilution: Add a non-reactive solvent (e.g., Toluene or Dichloromethane) to the flask.
-
Cooling: Cool the solvent to 0°C using an ice bath.
-
Transfer: Add the waste this compound to the cold solvent.
-
Quenching Agent:
-
Option A (Esterification): Slowly add Methanol or Ethanol dropwise. This releases HCl gas; ensure the hood sash is low.
-
Option B (Hydrolysis - Aggressive): Slowly add 2.5 M Sodium Hydroxide (NaOH) . This generates heat and neutralizes the acid immediately.
-
-
Verification: Allow to stir for 30 minutes. Check pH to ensure neutrality (pH 6-8).
-
Disposal: Dispose of the resulting mixture as halogenated organic waste.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
